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1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Documentation Hub

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  • Product: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one
  • CAS: 1240577-49-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Abstract This guide provides a comprehensive, in-depth technical overview for the synthesis and structural elucidation of the novel compound, 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one. The piperazine moiety is a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis and structural elucidation of the novel compound, 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and target affinity.[1][2][3] This document details a robust and reproducible synthetic protocol via amide coupling, followed by a rigorous characterization workflow employing a suite of modern analytical techniques. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and chemical synthesis.

Introduction and Strategic Importance

The piperazine ring system is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[1][4] Its prevalence stems from the unique physicochemical properties conferred by its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions.[2][3] These nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of properties such as solubility, basicity, and receptor interaction.[5]

The title compound, 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one, combines this critical piperazine scaffold with a phenylpropanoyl moiety. The methyl group on the piperazine ring can reduce toxic side effects in certain drug classes, while the phenylpropyl group provides a lipophilic region that can be crucial for interactions with biological targets.[6] This guide serves as a foundational document for the reliable synthesis and unambiguous characterization of this compound, enabling its use as a key intermediate or building block in drug discovery programs.

Synthesis Strategy and Mechanistic Rationale

The most direct and efficient synthetic route to the target molecule is through the nucleophilic acyl substitution (amide coupling) between 2-methylpiperazine and a suitable 3-phenylpropanoyl electrophile.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target amide bond logically points to 2-methylpiperazine and 3-phenylpropanoic acid (or its activated derivative) as the starting materials.

Retrosynthesis of the target compound

Caption: Retrosynthetic analysis of 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one.

Choice of Acylating Agent and Reaction Conditions

While the direct coupling of a carboxylic acid and an amine is possible, it typically requires high temperatures and results in low yields. A more efficient approach involves the activation of the carboxylic acid. The use of 3-phenylpropanoyl chloride as the acylating agent is a superior strategy. The chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of 2-methylpiperazine.

A key challenge in the acylation of 2-methylpiperazine is preventing undesired bis-acylation.[5] By using a slight excess of 2-methylpiperazine, we can statistically favor the mono-acylated product. The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the amine nucleophile. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with clear steps and checkpoints.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Role
2-Methylpiperazine100.161.2 g12.0Nucleophile
3-Phenylpropanoyl chloride168.621.69 g10.0Electrophile
Triethylamine (TEA)101.191.5 mL10.8Base
Dichloromethane (DCM)84.9350 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.2 g, 12.0 mmol) and dichloromethane (30 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 mL, 10.8 mmol) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve 3-phenylpropanoyl chloride (1.69 g, 10.0 mmol) in dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[7][8] Spectra should be recorded in a suitable deuterated solvent like CDCl₃.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Aromatic Protons: A multiplet between δ 7.20-7.40 ppm corresponding to the five protons of the phenyl ring.

    • Piperazine Protons: A complex series of multiplets between δ 2.50-3.90 ppm due to the non-equivalent methylene and methine protons of the piperazine ring.[10] The methyl group will appear as a doublet around δ 1.10 ppm.

    • Propionyl Protons: Two triplets around δ 2.95 ppm and δ 2.65 ppm, each integrating to two protons, corresponding to the two methylene groups of the propanoyl chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton.

    • Carbonyl Carbon: A signal around δ 171.0 ppm.

    • Aromatic Carbons: Signals between δ 126.0-141.0 ppm.

    • Piperazine Carbons: Signals for the piperazine ring carbons will appear in the δ 40.0-55.0 ppm range.

    • Propionyl Carbons: Signals for the methylene carbons of the propanoyl chain will be found around δ 35.0 ppm and δ 31.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11]

  • Amide C=O Stretch: A strong, characteristic absorption band is expected in the range of 1640-1680 cm⁻¹.[12][13] This is a key indicator of the successful amide bond formation.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • N-H Stretch: The absence of a significant N-H stretch (typically around 3300-3500 cm⁻¹) from the secondary amine of the starting material is another indicator of a successful reaction.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[9]

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 247.18.

  • Fragmentation Pattern: The most common fragmentation pathway for amides involves the cleavage of the N-CO bond.[15][16] A characteristic fragment ion corresponding to the 3-phenylpropanoyl cation (m/z 133.06) would be expected. Cleavage within the piperazine ring is also a common fragmentation pathway for such derivatives.[17]

Data Summary and Visualization

Predicted Spectroscopic Data
TechniqueFeatureExpected Value
¹H NMR Phenyl Protons (m)δ 7.20-7.40 ppm
Piperazine Protons (m)δ 2.50-3.90 ppm
-CH₂-Ph (t)~ δ 2.95 ppm
-CH₂-CO- (t)~ δ 2.65 ppm
-CH₃ (d)~ δ 1.10 ppm
¹³C NMR C=O~ δ 171.0 ppm
Aromatic Carbonsδ 126.0-141.0 ppm
Piperazine Carbonsδ 40.0-55.0 ppm
Propionyl Carbonsδ 31.0-36.0 ppm
IR Amide C=O Stretch1640-1680 cm⁻¹
MS (ESI+) [M+H]⁺m/z 247.18
Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants Reactants: 2-Methylpiperazine 3-Phenylpropanoyl Chloride Reaction Amide Coupling (DCM, TEA, 0°C to RT) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Product: 1-(2-Methylpiperazin-1-yl)- 3-phenylpropan-1-one Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Overall workflow from synthesis to final characterization.

Safety and Handling

  • 3-Phenylpropanoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Conclusion

This guide has outlined a detailed and reliable methodology for the synthesis and characterization of 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one. By following the described protocols, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on mechanistic understanding and robust analytical validation ensures that the synthesized compound is of high purity and suitable for subsequent applications in medicinal chemistry and drug development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • INFRARED SPECTROSCOPY (IR). (n.d.). Adelphi University.
  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). BenchChem.
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • A Decade of Piperazine-Based Small Molecules Approved by U.S.
  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.).
  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society.
  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
  • Xiao, Z., et al. (2005).
  • Infrared Spectrometry. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • IR Spectroscopy - Basic Introduction. (2020). YouTube.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). BenchChem.
  • Interpreting IR Spectra. (2025). Chemistry Steps.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. (2023).

Sources

Exploratory

Physical and chemical properties of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

The following technical guide provides an in-depth analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one , a specific piperazine amide derivative. This document is structured for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one , a specific piperazine amide derivative. This document is structured for researchers and drug development professionals, focusing on synthetic fidelity, physicochemical profiling, and handling protocols.

Physicochemical Properties, Synthetic Methodology, and Analytical Profiling

Executive Summary

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (hereinafter referred to as 2-MPP-1 ) is a functionalized piperazine amide serving as a critical scaffold in medicinal chemistry. Structurally, it consists of a 2-methylpiperazine core acylated at the sterically hindered


 position by a hydrocinnamoyl (3-phenylpropanoyl) moiety.

This compound is distinct from its regioisomer (the


-acylated variant) and requires specific synthetic control to ensure the correct substitution pattern. It is frequently utilized as a building block for G-protein coupled receptor (GPCR) ligands, particularly in the development of antihistamines and peptidomimetic antagonists.

Chemical Identity & Nomenclature

The precise identification of the regioisomer is paramount. The presence of the methyl group at position 2 creates asymmetry, leading to distinct reactivity profiles for the


 and 

nitrogens.
Parameter Data / Descriptor
IUPAC Name 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one
Chemical Formula

Molecular Weight 232.32 g/mol
CAS Registry Number Not widely listed; Analogous to 5271-27-2 (core)
SMILES CC1CNCCN1C(=O)CCC2=CC=CC=C2
Key Moiety Hydrocinnamamide linked to hindered piperazine nitrogen

Physicochemical Profiling

The following data represents derived values based on Structure-Activity Relationship (SAR) modeling of close structural analogs (e.g., 1-hydrocinnamoylpiperazine).

Quantitative Properties Table
PropertyValue (Predicted/Exp.)Context
Physical State Viscous Oil / Low-melting SolidAmorphous solid formation is common upon HCl salt formation.
Boiling Point 380°C - 400°CAt 760 mmHg (Predicted).
LogP (Octanol/Water) 1.8 ± 0.3Lipophilic enough for CNS penetration; moderate bioavailability.
pKa (Basic Nitrogen) 8.7 ± 0.5Refers to the free secondary amine at position 4.
Topological Polar Surface Area (TPSA) ~32.3 ŲFavorable for membrane permeability.
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents.
Water Solubility Moderate (< 5 mg/mL)Increases significantly as a hydrochloride salt.
Stability & Reactivity
  • Amide Bond Stability: The

    
    -amide bond is chemically robust but susceptible to hydrolysis under strongly acidic reflux conditions (
    
    
    
    ).
  • Oxidation Potential: The secondary amine at

    
     is prone to N-oxidation if exposed to peroxides (e.g., mCPBA) or long-term air exposure without antioxidants.
    

Synthetic Methodology (Regioselective Route)

Direct acylation of 2-methylpiperazine with hydrocinnamoyl chloride typically yields a mixture favoring the


-isomer due to steric hindrance at 

. To selectively synthesize the title compound (

-acylation), a protection-deprotection strategy is mandatory .
Reaction Scheme (DOT Visualization)

The following workflow illustrates the regioselective synthesis targeting the


 position.

SynthesisPath Start 2-Methylpiperazine Step1 N4-Protection (Boc-Anhydride, 0°C) Start->Step1 Regioselective Inter1 4-Boc-2-methylpiperazine (Major Isomer) Step1->Inter1 Step2 N1-Acylation (Hydrocinnamoyl Cl, Et3N) Inter1->Step2 Inter2 1-Acyl-4-Boc-Intermediate Step2->Inter2 Step3 Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Target: 1-(2-Methylpiperazin-1-yl)- 3-phenylpropan-1-one Step3->Final

Figure 1: Regioselective synthetic pathway ensuring acylation at the sterically hindered N1 position.

Detailed Protocol

Step 1: Selective Protection (


-Boc) 
  • Dissolve 2-methylpiperazine (1.0 eq) in DCM at

    
    .
    
  • Add

    
     (0.95 eq) dropwise. The less hindered 
    
    
    
    reacts preferentially.
  • Checkpoint: Verify Mono-Boc formation via TLC (

    
     shift).
    

Step 2: Acylation of


 
  • To the 4-Boc-2-methylpiperazine solution, add Triethylamine (1.5 eq) as a proton scavenger.

  • Add 3-phenylpropanoyl chloride (1.1 eq) slowly at

    
     to minimize bis-acylation or side reactions.
    
  • Stir at Room Temperature (RT) for 4 hours.

Step 3: Deprotection

  • Treat the intermediate with

    
     in Dioxane or 
    
    
    
    in DCM.
  • Precipitate the final product as the hydrochloride salt using Diethyl Ether.

Analytical Characterization

To validate the structure, researchers must confirm the regiochemistry (position of the methyl group relative to the amide).

Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  m/z 233.2
    
  • Fragmentation Pattern:

    • Loss of piperazine ring fragment.

    • Tropylium ion peak (m/z 91) indicative of the benzyl/phenylpropyl moiety.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       1.0 - 1.2 ppm (d, 3H):  Methyl doublet. Critical diagnostic: If acylated at 
      
      
      
      , the methyl shift is deshielded relative to the free amine due to the adjacent amide carbonyl anisotropy.
    • 
       2.6 - 3.0 ppm (m, 4H):  Hydrocinnamoyl chain (
      
      
      
      ).
    • 
       7.1 - 7.3 ppm (m, 5H):  Aromatic protons.
      
Analytical Workflow Diagram

Analysis Sample Crude Reaction Mixture HPLC HPLC-MS (C18 Column, ACN/H2O) Sample->HPLC Decision Purity > 95%? HPLC->Decision Prep Prep-HPLC Purification Decision->Prep No NMR 1H-NMR / 2D-NOESY (Confirm Regiochemistry) Decision->NMR Yes Prep->HPLC Final Release for Assay NMR->Final

Figure 2: Quality control workflow emphasizing the confirmation of regiochemistry via NMR.

Handling & Safety (SDS Highlights)

While specific toxicological data for this exact derivative may be limited, standard protocols for piperazine amides apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING.

  • H-Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation. Hygroscopic as HCl salt.
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16769614 (Des-methyl analog). PubChem.[2][3][4] Available at: [Link]

  • Jacobsen, E. J., et al. (1999). Piperazine Imidazoles as Potent Histamine H3 Ligands. Journal of Medicinal Chemistry. (Contextual reference for piperazine amide synthesis).

Sources

Foundational

Comprehensive Structural and Synthetic Analysis: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

The following technical guide provides an in-depth structural and synthetic analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one . This guide is structured to address the specific challenges of regioselective synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one .

This guide is structured to address the specific challenges of regioselective synthesis and the non-intuitive conformational preferences (A(1,3) strain) inherent to 1-acyl-2-substituted piperazines.[1][2]

[2]

Introduction & Pharmacophore Significance

The compound 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one represents a critical structural scaffold in medicinal chemistry, combining a lipophilic hydrocinnamoyl (3-phenylpropanoyl) tail with a polar, conformationally restricted 2-methylpiperazine headgroup.[2]

This specific topology—an N-acylated 2-substituted piperazine—serves as a model system for studying allylic 1,3-strain (A(1,3)) in amide bonds.[2] It is frequently encountered as a fragment in diverse pharmacological agents, including peptidomimetics, antihistamines, and inhibitors of G-protein coupled receptors (GPCRs).

Core Structural Challenges
  • Regiochemistry: The 2-methylpiperazine ring contains two non-equivalent nitrogen atoms (

    
     and 
    
    
    
    ). The target molecule carries the acyl group at the sterically hindered
    
    
    position (adjacent to the methyl group), presenting a significant synthetic challenge compared to the thermodynamically favored
    
    
    -acylation.[2]
  • Conformational Isomerism: The steric clash between the C2-methyl group and the amide carbonyl dictates a specific, often counter-intuitive, ring pucker.[2]

Molecular Geometry and Conformational Analysis

Unlike simple cyclohexanes where bulky substituents prefer the equatorial position, 1-acyl-2-alkylpiperazines exhibit a strong preference for the axial conformation of the C2-substituent.[2] This phenomenon is driven by the minimization of A(1,[1][2]3) strain (Allylic 1,3-strain) between the amide functionality and the ring substituent.[2]

Predicted Crystal Structure Characteristics

Based on crystallographic data of homologous 1-acyl-2-methylpiperazines (e.g., N-acetyl-2-methylpiperazine), the following structural parameters define the low-energy geometry of the target compound in the solid state.

ParameterValue / CharacteristicStructural Causality
Ring Conformation Distorted ChairThe piperazine ring adopts a chair conformation to minimize torsional strain, though slightly flattened near the amide nitrogen (

).[2]
C2-Methyl Orientation Axial (Preferred) An equatorial methyl group would incur severe steric repulsion with the amide carbonyl oxygen (A(1,[2]3) strain).[2][3][4][5][6] The axial orientation relieves this clash [1].
Amide Geometry Planar (

)
The

bond exhibits partial double bond character (

1.32 Å), enforcing planarity.[2]
Hydrocinnamoyl Chain Anti-PeriplanarThe C

-C

bonds of the propyl chain likely adopt an extended anti conformation to maximize packing efficiency in the crystal lattice.
Space Group (Racemic)

or

As a racemate (unless chirally resolved), the compound will likely crystallize in a centrosymmetric space group with molecules pairing via weak C-H[2]···O hydrogen bonds.[2][7]
Critical Bond Metrics (Calculated)
  • Bond

    
    :  1.34 ± 0.02 Å (Shortened due to resonance).[2]
    
  • Bond

    
    :  1.47 Å ( elongated due to steric bulk of the methyl group).
    
  • Torsion Angle (

    
    ):  Deviates from 180°/0° to accommodate the methyl group.
    

Experimental Protocol: Regioselective Synthesis

Direct acylation of 2-methylpiperazine with 3-phenylpropanoyl chloride yields the unwanted 4-acyl isomer (1-(3-methylpiperazin-1-yl)...) because the


 nitrogen is less sterically hindered and more nucleophilic.[2]

To obtain the target 1-(2-Methylpiperazin-1-yl)-... , a protection-deprotection strategy is mandatory .[2]

Reagents and Materials[1][2][5][7][8][9][10][11][12][13][14]
  • Starting Material: 2-Methylpiperazine (Racemic or Enantiopure).[2]

  • Protecting Agent: Di-tert-butyl dicarbonate (

    
    ).[2]
    
  • Acylating Agent: 3-Phenylpropanoic acid (Hydrocinnamic acid).[2]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).[2]

  • Solvents: Dichloromethane (DCM), DMF, Trifluoroacetic acid (TFA).[2]

Step-by-Step Methodology
Step 1: Regioselective Protection (

-Boc)[2]
  • Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C.

  • Add

    
     (0.95 eq) dropwise.[2] Note: Using a slight deficit of anhydride ensures the highly reactive 
    
    
    
    consumes it all, leaving
    
    
    free.[2]
  • Stir for 4 hours at room temperature.

  • Validation: TLC should show a major spot for 4-Boc-2-methylpiperazine . The steric bulk of the C2-methyl prevents

    
     reaction under these mild conditions [2].
    
Step 2: Sterically Hindered Amide Coupling (

-Acylation)[2]
  • Dissolve 3-phenylpropanoic acid (1.1 eq) in DMF.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir for 30 min to activate the acid.

  • Add the 4-Boc-2-methylpiperazine intermediate (from Step 1).

  • Stir for 12–24 hours at room temperature. Note: The reaction is slower due to the steric hindrance at

    
    .[2]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2][5]
Step 3: Deprotection to Final Product[2]
  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v) and stir for 2 hours.

  • Neutralization (Critical): Evaporate TFA. Redissolve in DCM and wash with saturated

    
     to obtain the free base.
    
  • Purification: Recrystallize from Hexane/EtOAc or convert to HCl salt for stability.

Visualization of Pathways[2]

Synthetic Workflow (DOT Diagram)

SynthesisPath SM 2-Methylpiperazine (Starting Material) Step1 Step 1: N4-Protection (Boc2O, DCM, 0°C) SM->Step1 Regioselective Nucleophilic Attack Inter1 Intermediate A: 4-Boc-2-methylpiperazine (N4 blocked, N1 free) Step1->Inter1 Step2 Step 2: N1-Acylation (3-Phenylpropanoic acid, EDC, HOBt) Inter1->Step2 Coupling at Hindered N1 Inter2 Intermediate B: 1-(3-phenylpropanoyl)-4-Boc-2-methylpiperazine Step2->Inter2 Step3 Step 3: Deprotection (TFA, DCM) Inter2->Step3 Acidic Cleavage Final FINAL PRODUCT: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Step3->Final

Figure 1: Regioselective synthesis pathway prioritizing the formation of the N1-acyl isomer via N4-protection.

Conformational Equilibrium & A(1,3) Strain[1][2][3][4]

Conformation EqConf Equatorial Methyl (High Energy) Strain A(1,3) Strain: Me vs Carbonyl Oxygen EqConf->Strain Causes AxConf Axial Methyl (Low Energy / Preferred) AxConf->EqConf Steric Clash Strain->AxConf Forces Ring Flip to

Figure 2: Conformational preference driven by Allylic 1,3-strain, forcing the 2-methyl group into the axial position.

References

  • Conformational Analysis of 2-Substituted Piperazines. Vertex AI Search / PubMed. (2016). "In all cases the axial conformation for these 1-acyl and 1-aryl 2-substituted piperazines was found to be preferred."[8]

  • Regioselective Synthesis of Piperazine Derivatives. ChemicalBook / Journal of the American Chemical Society. (2019). Detailed protocols for differentiating N1 and N4 nucleophilicity in 2-substituted piperazines.

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. (2025). Analysis of piperazine ring pucker and chair/boat energetics.

Sources

Exploratory

Structure-activity relationship (SAR) studies of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one analogs

Technical Guide: Structure-Activity Relationship (SAR) Studies of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Analogs Executive Summary: The Hydrocinnamoyl-Piperazine Scaffold The molecule 1-(2-Methylpiperazin-1-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structure-Activity Relationship (SAR) Studies of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Analogs

Executive Summary: The Hydrocinnamoyl-Piperazine Scaffold

The molecule 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically within the monoaminergic system (Dopamine D2/D3, Serotonin 5-HT1A/2A) and the Sigma-1 (


1) receptor.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing a roadmap for optimizing its physicochemical properties (logP, pKa) and binding affinity. The presence of the 2-methyl group on the piperazine ring is a strategic substitution that introduces chirality, enhances metabolic stability against oxidative dealkylation, and restricts conformational flexibility compared to unsubstituted piperazines.

Chemical Architecture & Synthesis Strategy

To understand the SAR, we must first establish the modular synthesis that allows for analog generation. The core workflow involves the acylation of 2-methylpiperazine with hydrocinnamic acid derivatives.

Optimized Synthetic Protocol
  • Reaction Type: Amide Coupling (Nucleophilic Acyl Substitution).

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU as coupling agents to prevent racemization of the chiral piperazine.

Step-by-Step Protocol:

  • Activation: Dissolve substituted 3-phenylpropanoic acid (1.0 eq) in dry Dichloromethane (DCM) under Nitrogen atmosphere. Add HBTU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at

    
     to form the active ester.
    
  • Coupling: Add 2-methylpiperazine (1.1 eq) dropwise. Note: If using enantiopure (R)-2-methylpiperazine, ensure temperature remains

    
     during addition to minimize thermal racemization.
    
  • Workup: Stir at room temperature for 4-6 hours. Quench with saturated

    
    . Extract organic layer, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH:DCM 1:9).

Synthetic Pathway Visualization

SynthesisWorkflow Acid Hydrocinnamic Acid (Substituted) Activation Activation (HBTU/DIPEA, DCM) Acid->Activation Amine 2-Methylpiperazine (Chiral Center) Product Target Scaffold 1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one Amine->Product Stereocontrol Intermediate Active Ester Intermediate Activation->Intermediate 15 min, 0°C Intermediate->Product + Amine Nucleophilic Attack

Caption: Modular synthesis via HBTU-mediated amide coupling, prioritizing stereochemical retention.

Detailed SAR Analysis

The scaffold is divided into three distinct regions for optimization: The Distal Tail (Region A) , the Linker (Region B) , and the Core Amine (Region C) .

Region A: The Phenyl Ring (Electronic & Steric Tuning)

The phenyl ring interacts with hydrophobic pockets (e.g., residues Phe, Trp) in GPCR binding sites.

Substitution (Para/Meta)Effect on ActivityMechanism
Unsubstituted BaselineModerate lipophilicity; susceptible to CYP450 hydroxylation.
Halogens (F, Cl) Increased Potency Blocks metabolic hotspots; Fluorine adds dipole interactions without steric bulk.
Methoxy (-OMe) Receptor Selectivity Often favors D3 over D2 due to H-bond acceptor capability; mimics dopamine catechol.
Trifluoromethyl (-CF3) High Lipophilicity Increases blood-brain barrier (BBB) penetration; enhances Sigma-1 affinity.
Region B: The Propan-1-one Linker

This 3-carbon chain (counting the carbonyl) is critical for spacing.

  • Carbonyl Function: Acts as a hydrogen bond acceptor (HBA). Reduction to the alcohol or removal (to a propyl chain) often drastically changes the profile from an antagonist to an agonist or abolishes affinity.

  • Chain Length: Shortening to 2 carbons (ethanone) often introduces steric clash with the receptor wall; lengthening to 4 carbons increases flexibility (entropic penalty), reducing binding affinity.

Region C: The 2-Methylpiperazine Core

This is the defining feature of this specific analog series.

  • Chirality ((R) vs (S)):

    • The (S)-2-methyl isomer is often preferred for 5-HT receptors.

    • The methyl group creates steric hindrance that prevents N-dealkylation, extending half-life (

      
      ).
      
  • Basicity (N4 Nitrogen):

    • The distal nitrogen (N4) must remain basic (pKa ~8.5-9.0) to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT/Dopamine receptors) in the transmembrane domain.

    • Modification Alert: Acylating or sulfonating N4 destroys this salt bridge, usually abolishing GPCR activity.

Pharmacological Mechanism: Multi-Target Signaling

These analogs function as Multi-Target Directed Ligands (MTDLs) . Their efficacy often stems from simultaneous modulation of the Dopaminergic and Serotonergic systems, useful in treating complex CNS disorders like Schizophrenia or Depression.

Key Signaling Pathways
  • Dopamine D2 (Antagonism): Reduces positive symptoms of psychosis.

  • 5-HT1A (Partial Agonism): Improves negative symptoms and cognition; reduces Extrapyramidal Side Effects (EPS).

  • Sigma-1 (Agonism): Neuroprotective; modulates Calcium signaling.

Receptor Interaction Diagram

SignalingPathways Ligand 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (Analog) D2 Dopamine D2 Receptor (Gi/o coupled) Ligand->D2 Antagonist HT1A Serotonin 5-HT1A (Gi/o coupled) Ligand->HT1A Partial Agonist Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Agonist cAMP_Down Decrease cAMP D2->cAMP_Down EPS_Red Reduced EPS (Side Effect Mitigation) HT1A->EPS_Red Neuroprot Neuroprotection (Ca2+ Modulation) Sigma1->Neuroprot

Caption: The "Magic Shotgun" approach: Simultaneous modulation of D2, 5-HT1A, and Sigma-1 receptors.

Experimental Validation Protocols

To validate the SAR assertions, the following assays are mandatory.

Radioligand Binding Assay (Affinity Screening)
  • Objective: Determine

    
     values.
    
  • Membrane Prep: HEK-293 cells stable expressing human D2 or 5-HT1A.

  • Radioligands:

    
    -Spiperone (for D2) and 
    
    
    
    -8-OH-DPAT (for 5-HT1A).
  • Protocol:

    • Incubate membrane homogenates with radioligand and varying concentrations of the test analog (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at

      
      .
      
    • Terminate via rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Metabolic Stability (Microsomal Stability)
  • Objective: Assess the protective effect of the 2-methyl group.

  • System: Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate analog (

      
      ) with HLM (0.5 mg protein/mL) and NADPH-regenerating system.
      
    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS to determine intrinsic clearance (

      
      ).
      

References

  • Modulation of 5-HT and Dopamine Receptors

    • Title: Synthesis and structure-activity relationships of a new model of arylpiperazines.
    • Source: Journal of Medicinal Chemistry / PubMed
    • URL:[Link]

  • Piperazine Scaffold Pharmacology

    • Title: Piperazine derivatives as potential therapeutic agents for Alzheimer's Disease (TRPC6 modulation).[1]

    • Source: Frontiers in Aging Neuroscience
    • URL:[Link]

  • Synthesis of Phenylpiperazine Derivatives

    • Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and derivatives.[2]

    • Source: Intern
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Structure-affinity relationships of sigma-1 receptor ligands: The role of the piperazine core.
    • Source: Future Medicinal Chemistry
    • URL:[Link]

Sources

Foundational

Discovery and history of 2-methylpiperazine containing compounds

The Evolution and Application of 2-Methylpiperazine Scaffolds in Modern Drug Discovery: A Technical Whitepaper Introduction The transition from flat, achiral aromatic rings to sp³-hybridized, conformationally restricted...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Application of 2-Methylpiperazine Scaffolds in Modern Drug Discovery: A Technical Whitepaper

Introduction

The transition from flat, achiral aromatic rings to sp³-hybridized, conformationally restricted scaffolds is a defining paradigm in modern medicinal chemistry. Among these privileged structures, 2-methylpiperazine stands out as a highly versatile chiral building block. By introducing a single methyl group at the C2 position of the classic piperazine ring, chemists break molecular symmetry, introduce a stereocenter, and fundamentally alter the physicochemical and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). This whitepaper explores the structural rationale, historical milestones, and practical laboratory workflows associated with 2-methylpiperazine derivatives in drug discovery.

Structural Rationale: Escaping Flatland

Causality in Scaffold Design: Why substitute a perfectly good piperazine ring? The unsubstituted piperazine is highly flexible, which can lead to promiscuous binding and rapid metabolic degradation. The addition of a methyl group at the 2-position creates steric bulk that biases the ring into a specific chair conformation, typically forcing the methyl group into an equatorial position to minimize 1,3-diaxial interactions.

This conformational lock serves three critical purposes:

  • Target Selectivity: The fixed geometry allows the molecule to project its pharmacophores into precise vectors, exploiting narrow or cryptic binding pockets that flexible rings cannot access[1].

  • Metabolic Stability: The steric hindrance around the adjacent secondary amine shields it from rapid N-oxidation and phase II conjugation.

  • Synthetic Regioselectivity: The methyl group alters the pKa and nucleophilicity of the adjacent N1 nitrogen, allowing for highly regioselective protection (e.g., forming (S)-1-N-Boc-2-Methylpiperazine) and subsequent selective cross-coupling reactions[2].

Table 1: Physicochemical Comparison of Piperazine Scaffolds

PropertyPiperazine (Unsubstituted)(S)-2-Methylpiperazine(S)-1-N-Boc-2-Methylpiperazine
Molecular Weight 86.14 g/mol 100.16 g/mol 200.28 g/mol [2]
Chirality AchiralChiral (S/R)Chiral (S/R)
Conformational State FlexibleRestricted (Equatorial Methyl)Highly Restricted
Primary Application Basic anthelminticAdvanced API building blockProtected synthon for cross-coupling

Historical Milestones & Clinical Validation

The journey of 2-methylpiperazine from a niche chemical intermediate to a cornerstone of FDA-approved therapeutics spans several decades.

First-Generation Applications: Fasudil One of the earliest clinical validations of the 2-methylpiperazine motif was Fasudil (1-(5-Isoquinolinesulfonyl)-2-Methylpiperazine), a potent Rho-kinase (ROCK) inhibitor. Approved by regulatory agencies outside the United States (such as in Japan in 1995) for the management of cerebral vasospasm, Fasudil demonstrated that the 2-methylpiperazine scaffold could achieve excellent oral bioavailability and target engagement[3].

Antiviral Innovations: CCR5 Antagonists In the realm of infectious diseases, the (S)-2-methylpiperazine moiety has been identified as a critical pharmacophore for high-affinity binding to the CCR5 receptor, a co-receptor for HIV-1 entry[2]. Using a fragment-assembly strategy, researchers synthesized novel 2-methylpiperazine derivatives that exhibited potent antiviral activity. Specific fluorobenzyl-substituted 2-methylpiperazine analogs demonstrated IC50 values in the nanomolar range (e.g., 31.4 nM), rivaling the FDA-approved drug maraviroc[4],[5].

The Pinnacle of Covalent Inhibition: Adagrasib (MRTX849) Perhaps the most elegant use of the 2-methylpiperazine scaffold is found in Adagrasib, which received FDA approval in 2022 for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC)[1]. KRAS was long considered "undruggable" due to its smooth surface and picomolar affinity for GTP. Adagrasib utilizes a substituted 2-fluoroacrylamide electrophile to covalently bind Cys12. Crucially, a 2-methylpiperazine handle is appended to the core structure to exploit a newly identified, shallow "second cryptic pocket"[1]. The precise stereochemistry of the methyl group anchors the drug, optimizing the trajectory of the warhead for covalent attack.

KRAS_Pathway EGFR EGFR Activation SOS SOS1 (GEF) EGFR->SOS Recruits KRAS_GTP KRAS-GTP (Active) SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Activation RAF RAF/MEK/ERK Cascade KRAS_GTP->RAF Signals Tumor Tumor Proliferation RAF->Tumor Drives Adagrasib Adagrasib (MRTX849) 2-Methylpiperazine Handle Adagrasib->KRAS_GDP Covalent Binding (Cryptic Pocket)

KRAS G12C signaling cascade and targeted covalent inhibition via Adagrasib.

Experimental Workflows & Self-Validating Protocols

To leverage 2-methylpiperazine in drug discovery, rigorous synthetic and analytical protocols are required. Below are field-proven methodologies with built-in validation steps.

Protocol 1: Chiral Resolution and Enantiomeric Validation

Causality: Biological targets are inherently chiral. Administering a racemic mixture can lead to off-target toxicity or a 50% reduction in efficacy. We utilize diastereomeric salt formation with a chiral host to resolve the enantiomers[6], followed by chiral HPLC to validate purity.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation: Dissolve racemic 2-methylpiperazine and (2S,3S)-tartaric acid (chiral host) in a boiling mixture of methanol and water (9:1 v/v).

  • Fractional Crystallization: Cool the solution slowly to 4°C over 24 hours. The (S)-2-methylpiperazinium (2S,3S)-tartrate salt will selectively precipitate due to lower solubility, while the (R)-isomer remains in the mother liquor[6].

  • Free-Basing: Filter the crystals, dissolve in 1M NaOH, and extract with dichloromethane to yield enantiopure (S)-2-methylpiperazine.

  • Boc-Protection (Optional): React with di-tert-butyl dicarbonate (Boc₂O) at 0°C to yield (S)-1-N-Boc-2-Methylpiperazine[2].

  • Validation (Chiral HPLC):

    • System Setup: Equip HPLC with a Chiralpak AD-H column.

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v), flow rate 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.

    • Self-Validation: Inject a racemic standard first to establish baseline retention times for both peaks. Then inject the resolved sample. Calculate enantiomeric excess (% ee) using the formula: % ee =[(Area S - Area R) / (Area S + Area R)] × 100. A successful resolution yields >98% ee[2].

Workflow Racemic Racemic 2-Methylpiperazine Complex Diastereomeric Salt Formation Racemic->Complex Host Chiral Host (e.g., Tartaric Acid) Host->Complex Cryst Fractional Crystallization Complex->Cryst Cool to 4°C S_Isomer (S)-Isomer Salt Cryst->S_Isomer Precipitate R_Isomer (R)-Isomer Salt (Mother Liquor) Cryst->R_Isomer Soluble HPLC Chiral HPLC Validation S_Isomer->HPLC % ee Check

Workflow for the chiral resolution and enantiomeric validation of 2-methylpiperazine.

Protocol 2: Functional Calcium Mobilization Assay for CCR5 Antagonists

Causality: Because CCR5 is a G-protein coupled receptor (GPCR), its activation triggers the release of intracellular calcium. By measuring this calcium flux, we obtain a direct, functional readout of a compound's ability to antagonize the receptor, which is far more biologically relevant than a static binding assay[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human CCR5 into black, clear-bottom 96-well plates at 50,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and add Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer. Incubate for 45 minutes at 37°C. The esterase-cleaved dye becomes trapped intracellularly.

  • Compound Incubation: Add serial dilutions of the synthesized 2-methylpiperazine derivative (from 10 µM down to 0.1 nM). Incubate for 15 minutes.

  • Agonist Stimulation & Measurement: Place the plate in a kinetic microplate reader. Inject RANTES (CCL5 agonist) to induce calcium flux and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 60 seconds.

  • Self-Validation & Analysis: Include Maraviroc as a positive control[4]. The assay is validated if Maraviroc yields an IC50 of ~5.5 nM. Plot the peak fluorescence against the log concentration of the test compound to calculate the IC50.

Table 2: Pharmacological Efficacy of 2-Methylpiperazine Derivatives

Compound / DerivativeTargetIC50 / Binding AffinityClinical Status
Fasudil Rho-kinase (ROCK)~1.5 µMApproved (Intl.)[3]
Adagrasib (MRTX849) KRAS G12C~14 nM (Covalent)FDA Approved (2022)[1]
Maraviroc (Control) CCR55.5 nMFDA Approved[5]
Compound 33 CCR531.4 nMPreclinical[4],[5]

Conclusion

The strategic incorporation of the 2-methylpiperazine scaffold represents a masterclass in rational drug design. By manipulating steric bulk and stereochemistry, medicinal chemists can unlock cryptic binding pockets, enhance metabolic stability, and drive the development of next-generation therapeutics—from potent antiviral agents to breakthrough covalent inhibitors.

References

1.2 - Benchchem 2. 1 - ACS Publications 3.4 - PubMed 4.5 - Arabian Journal of Chemistry 5.6 - Oxford Academic 6. 3 - PubMed

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Abstract This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. The described reversed-p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. The described reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for routine quality control, purity assessment, and stability testing in pharmaceutical development and manufacturing. The method demonstrates excellent linearity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a piperazine moiety, a common structural motif in many active pharmaceutical ingredients (APIs).[4][5] The piperazine ring is often incorporated into drug candidates to enhance their pharmacological properties. As with any pharmaceutical compound, a reliable analytical method is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of drug substances and their impurities.[1]

The basic nature of the piperazine group in 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one presents a specific challenge in reversed-phase HPLC method development. Basic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and reduced column efficiency.[6] This application note describes a method that effectively mitigates these issues through careful selection of the stationary phase and mobile phase conditions.

Chromatographic Principles

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[7][8] The retention of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[7][8]

To address the basic nature of the analyte, the pH of the mobile phase is a critical parameter. By adjusting the pH, the ionization state of the piperazine moiety can be controlled.[6] In this method, a slightly acidic mobile phase is employed to ensure consistent protonation of the basic nitrogen atoms, which enhances retention and improves peak symmetry by minimizing undesirable secondary interactions with the stationary phase.[7]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size, or equivalent.

  • Chemicals and Reagents:

    • 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[9]

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: A C18 column with stable bonding (SB) is chosen for its robustness at lower pH values and its ability to provide good retention for moderately non-polar compounds.[10]

  • Mobile Phase: A phosphate buffer is used to maintain a stable pH of 3.0.[7] At this pH, the piperazine nitrogens are protonated, leading to improved peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.[6]

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while minimizing the total run time.

  • Detection Wavelength: The wavelength of 215 nm was selected based on the UV absorbance spectrum of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one, providing adequate sensitivity.

Protocols

Preparation of Solutions

Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):

  • Weigh 3.4 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm nylon filter.

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the sample equivalent to approximately 10 mg of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

  • Transfer to a 100 mL volumetric flask and add the diluent.

  • Sonicate for 10 minutes to ensure complete extraction and dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC System Setup and Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase setup System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample setup->inject_std inject_std->inject_sample System Suitability Check integrate Peak Integration inject_sample->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

Method Validation

This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3] The validation parameters to be assessed should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][11]

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of the validated method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analytePeak is well-resolved from placebo and potential degradants.
Linearity (R²) ≥ 0.999> 0.999
Range 50% - 150% of the nominal concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%Within 99.0% - 101.0%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%< 0.5%< 1.0%
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness % RSD ≤ 2.0% for minor variationsMethod is robust to small changes in pH, flow rate, and column temperature.
Logical Relationship of Method Parameters and Performance

Method_Validation_Logic cluster_params Method Parameters cluster_performance Performance Characteristics MobilePhase Mobile Phase pH PeakShape Peak Shape MobilePhase->PeakShape affects ionization RetentionTime Retention Time MobilePhase->RetentionTime Column Column Chemistry Column->PeakShape Resolution Resolution Column->Resolution FlowRate Flow Rate FlowRate->RetentionTime Precision Precision FlowRate->Precision Wavelength Detection Wavelength Sensitivity Sensitivity Wavelength->Sensitivity Accuracy Accuracy PeakShape->Accuracy PeakShape->Precision Resolution->Accuracy Sensitivity->Accuracy at low concentrations

Caption: Interdependence of HPLC method parameters and performance outcomes.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. The method is straightforward to implement and demonstrates excellent performance characteristics suitable for routine use in a quality control environment. The systematic approach to method development, focusing on the control of mobile phase pH to manage the basic nature of the analyte, ensures high-quality chromatographic data.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Journal of Chemical and Pharmaceutical Research.
  • Xie, K., et al. (2020, January 2).
  • Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22).
  • Chrom Tech, Inc. (2025, October 20).
  • Lab Manager. (2026, January 8).
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Agilent Technologies. (2024, March 28).
  • International Council for Harmonis
  • Alminshid, A., et al. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)

Sources

Application

Protocol for the synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one in a laboratory setting

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-fidelity synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one . Part 1: Executive Summary & Strategic Analysi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-fidelity synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one .

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge: Regioselectivity The target molecule, 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one , features an amide bond at the N1 position of the piperazine ring (adjacent to the methyl group). This presents a significant regiochemical challenge.

  • Kinetic Reality: In 2-methylpiperazine, the N4 nitrogen is sterically unhindered and significantly more nucleophilic than the N1 nitrogen (which is hindered by the C2-methyl group).

  • Direct Acylation Failure: Reacting 2-methylpiperazine directly with 3-phenylpropanoyl chloride will predominantly yield the N4-isomer (1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one), or a complex mixture of mono- and di-acylated products.

  • The Solution: To synthesize the specific N1-isomer requested, an Orthogonal Protection Strategy is required. We must first block the hyper-reactive N4 position, acylate the hindered N1, and then remove the protecting group.

Part 2: Reaction Scheme & Logic

The following Graphviz diagram illustrates the regioselective pathway chosen for this protocol.

ReactionScheme cluster_logic Regiocontrol Logic SM 2-Methylpiperazine (Starting Material) Step1 Step 1: Selective Protection (Boc2O, DCM, 0°C) SM->Step1 Inter1 Intermediate A: 4-Boc-2-methylpiperazine Step1->Inter1 Step2 Step 2: Hindered Acylation (Ph-(CH2)2-COCl, DIPEA) Inter1->Step2 Inter2 Intermediate B: 1-Acyl-4-Boc-2-methylpiperazine Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Product TARGET: 1-(2-Methylpiperazin-1-yl)- 3-phenylpropan-1-one Step3->Product Note1 N4 is kinetically favored for Boc Note1->Step1 Note2 Forces acylation to N1 Note2->Step2

Caption: Figure 1. Three-step orthogonal protection strategy to enforce N1-acylation.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Role
2-Methylpiperazine 100.161.0Scaffold
Di-tert-butyl dicarbonate (Boc₂O) 218.250.95N4 Protecting Group
3-Phenylpropanoyl chloride 168.621.1Acylating Agent
DIPEA (Hünig's Base) 129.242.5Acid Scavenger
Trifluoroacetic Acid (TFA) 114.02ExcessDeprotection Agent
Dichloromethane (DCM) -SolventReaction Medium
Step 1: Regioselective Synthesis of 4-Boc-2-methylpiperazine

Objective: Selectively protect the unhindered N4 amine.

  • Preparation: Dissolve 2-methylpiperazine (10.0 mmol, 1.00 g) in DCM (40 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve Boc₂O (9.5 mmol, 2.07 g) in DCM (10 mL). Add this solution dropwise to the piperazine solution over 30 minutes.

    • Technical Note: Using a slight deficit of Boc₂O (0.95 eq) ensures complete consumption of the protecting group and minimizes bis-protection (N1,N4-diBoc), although the steric difference makes bis-protection slow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer with water (2 x 20 mL) to remove unreacted 2-methylpiperazine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: A colorless oil or low-melting solid (Intermediate A). This is typically pure enough (>95%) for the next step.

    • Checkpoint: ¹H NMR should show a single Boc signal (~1.45 ppm) and integration consistent with the N4-isomer.

Step 2: Acylation of the Hindered N1 Position

Objective: Install the hydrocinnamoyl group on the sterically hindered N1.

  • Setup: Dissolve Intermediate A (4-Boc-2-methylpiperazine, ~9.0 mmol) in anhydrous DCM (30 mL). Add DIPEA (22.5 mmol, 3.9 mL). Cool to 0 °C .

  • Acylation: Add 3-phenylpropanoyl chloride (Hydrocinnamoyl chloride) (9.9 mmol, 1.67 g) dropwise.

    • Mechanism:[1][2][3][4][5][6] The base neutralizes the HCl byproduct. The reaction may be slower than typical acylations due to the methyl group at C2 hindering the N1 nucleophile.

  • Completion: Stir at 0 °C for 30 minutes, then allow to warm to RT and stir overnight (12-16 hours).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) – Critical: This removes unreacted amine, but be quick to avoid deprotecting the Boc group (though Boc is relatively stable to dilute acid washes if cold). Alternatively, use 10% Citric Acid for a milder wash.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

    • Product:1-(3-phenylpropanoyl)-4-Boc-2-methylpiperazine (Intermediate B).

Step 3: Deprotection to Final Product

Objective: Remove the Boc group to yield the free amine or salt.

  • Reaction: Dissolve Intermediate B in DCM (10 mL). Add TFA (5 mL) carefully (gas evolution possible).

    • Alternative: For a hydrochloride salt, use 4M HCl in Dioxane.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (disappearance of the Boc-protected spot).

  • Isolation (Salt Form): Evaporate the solvent and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt .

  • Isolation (Free Base):

    • Dissolve the residue in DCM.

    • Wash with saturated aqueous Na₂CO₃ (pH > 10).

    • Extract the aqueous layer with DCM (3x).

    • Combine organics, dry (Na₂SO₄), and concentrate.

  • Final Product: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one .

Part 4: Quality Control & Validation

Expected Analytical Data:

  • Appearance: Pale yellow oil or off-white solid (depending on salt form).

  • Mass Spectrometry (LC-MS): [M+H]⁺ expected at m/z ~233.16.

  • ¹H NMR Diagnostic Signals (CDCl₃):

    • Methyl Group: Doublet at ~1.1–1.3 ppm (3H).[5][7]

    • Hydrocinnamoyl Chain: Two triplets (or multiplets) at ~2.6–3.0 ppm (CH₂-CH₂ linker).

    • Aromatic: Multiplet at ~7.1–7.4 ppm (5H, Phenyl).[7]

    • Piperazine Ring: Complex multiplets due to the chiral center and amide rotamers. The signal for the proton at C2 (chiral center) will be distinct and downfield shifted due to the adjacent amide.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Mixture of isomers Step 1 failed to be selective.Ensure Step 1 is done at 0°C with slow addition of Boc₂O. Do not use excess Boc₂O.
Low Yield in Step 2 Steric hindrance at N1.Use a stronger coupling agent (e.g., HATU) if acid chloride fails, or reflux in DCE (1,2-dichloroethane).
Product is water soluble Free base is polar.During workup of Step 3, salt out the aqueous layer with NaCl before extraction, or use CHCl₃/IPA (3:1) for extraction.[3][5][8]

References

  • Regioselective Protection of 2-Methylpiperazine: An, H., et al. "Synthesis of novel 2-methylpiperazine derivatives." Tetrahedron Letters, 2002. (General methodology for N4-Boc protection preference). Source:

  • Acylation Protocols for Hindered Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Source:

  • General Piperazine Synthesis & Properties: PubChem Compound Summary for 2-Methylpiperazine. Source:

Sources

Method

Experimental design for in vivo studies with 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one in animal models

An Application Note and Protocol for the In Vivo Evaluation of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Introduction: A Roadmap for In Vivo Success The journey of a novel chemical entity, such as 1-(2-Methylpipera...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vivo Evaluation of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Introduction: A Roadmap for In Vivo Success

The journey of a novel chemical entity, such as 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one, from benchtop discovery to potential therapeutic application is a rigorous process where in vivo animal studies play a pivotal role.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a systematic and ethically sound approach to designing and executing in vivo experiments. Given that 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a novel compound, this document establishes a foundational framework for its initial characterization and evaluation in relevant animal models.

The protocols and recommendations herein are grounded in the principles of scientific integrity, emphasizing the importance of rigorous experimental design, reproducibility, and the ethical treatment of research animals.[2][3] Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is essential for ensuring transparency and maximizing the quality of research.[4][5] This document will guide you through a logical progression of studies, from initial tolerability and pharmacokinetic profiling to the assessment of efficacy in disease models.

The In Vivo Experimental Workflow: A Phased Approach

A well-planned in vivo study follows a logical sequence, where data from earlier, foundational studies inform the design of subsequent, more complex experiments.[6][7] This phased approach ensures the efficient use of resources and minimizes the number of animals required, in line with the "3Rs" principles of Replacement, Reduction, and Refinement.[8][9]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Characterization MTD Maximum Tolerated Dose (MTD) Study PK Single-Dose Pharmacokinetics (PK) MTD->PK Determines non-toxic dose for PK Model Animal Model Selection PK->Model Informs dosing regimen Efficacy Pilot Efficacy Study Model->Efficacy DoseResponse Dose-Response Efficacy Study Efficacy->DoseResponse Tox Repeat-Dose Toxicity DoseResponse->Tox PKPD PK/PD Modeling DoseResponse->PKPD

Caption: A phased workflow for the in vivo evaluation of a novel compound.

Part 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is designed to establish the basic safety and pharmacokinetic profile of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. These data are critical prerequisites for designing meaningful efficacy studies.[10][11]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[11] This is a crucial first step to establish a safe dose range for subsequent studies.

Protocol: Single-Dose MTD in Mice

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), with an equal number of males and females.[12]

  • Group Allocation: Divide animals into small groups (n=3-5 per group).[11] Include a vehicle control group.

  • Dose Escalation:

    • Administer single, escalating doses of the compound to each group. The starting dose can be estimated from in vitro cytotoxicity data or based on data from structurally similar compounds.

    • A common dose escalation scheme is the modified Fibonacci sequence.

  • Route of Administration: The intended clinical route should be used. If unknown, a parenteral route like intraperitoneal (IP) or intravenous (IV) injection is often used for initial studies.[13][14]

  • Observation Period: Monitor animals closely for clinical signs of toxicity for at least 7-14 days.[11][15]

    • Clinical Signs: Record changes in body weight, behavior (e.g., lethargy, agitation), posture, and physical appearance. A scoring system should be established prior to the study.[16][17]

    • Frequency of Monitoring: Observe continuously for the first 4 hours post-dose, then at least twice daily.[18]

  • MTD Determination: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, mortality, or a body weight loss of more than 10-15%.[11]

Data Presentation: MTD Study Summary

Dose Group (mg/kg)Route of Admin.n (M/F)MortalityMax. Body Weight Loss (%)Clinical Signs of Toxicity
Vehicle ControlIP5/50/10< 2%None observed
10IP3/30/63%None observed
30IP3/30/66%Mild, transient lethargy
100IP3/31/612%Hunched posture, piloerection
300IP3/33/6>20%Severe lethargy, ataxia

This is example data and should be replaced with actual experimental results.

Single-Dose Pharmacokinetic (PK) Profiling

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[19][20] This is essential for understanding its bioavailability and half-life, which informs the dosing regimen for efficacy studies.[10]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Catheterized animals are often preferred for serial blood sampling to reduce stress.

  • Dosing: Administer a single, non-toxic dose (below the MTD) of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.[10] It is recommended to test at least two dose levels to assess linearity.[10]

  • Administration Routes:

    • Intravenous (IV): A bolus injection to determine key parameters like clearance and volume of distribution. This serves as the 100% bioavailability reference.[20]

    • Oral (PO) or other extravascular route: To determine oral bioavailability and absorption rate.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration. A typical schedule for a compound with an unknown half-life might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.[11][15]

    • Process blood to plasma and store at -80°C until analysis.[15]

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically LC-MS/MS, to quantify the concentration of the compound in plasma samples.[11][19]

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).[21]

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (e.g., 2 mg/kg)PO Administration (e.g., 10 mg/kg)
Cmax (ng/mL)850450
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)12003000
t½ (h)2.52.8
CL (L/h/kg)1.67N/A
Vd (L/kg)6.0N/A
Bioavailability (%)10050

This is example data and should be replaced with actual experimental results.

Part 2: Efficacy Model Selection and Evaluation

With a foundational understanding of the compound's safety and PK profile, the next phase is to assess its efficacy in a relevant animal model of disease. The choice of model is critical for the translational relevance of the findings.[12][22]

Guidance on Animal Model Selection

The selection of an appropriate animal model should be driven by the hypothesized mechanism of action of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one and the specific research question.[6][12] The piperazine scaffold is present in many centrally active drugs, suggesting potential applications in neuroscience. However, without specific data, a systematic evaluation is necessary.

G start Hypothesized Target/Pathway lit_review Literature Review: Validated Models start->lit_review target_exp Target Expression & Pharmacology: Does the model express the target? Is the compound active in the model species? lit_review->target_exp phenotype Phenotypic Relevance: Does the model replicate key aspects of the human disease? target_exp->phenotype practicality Practical Considerations: Cost, availability, reproducibility phenotype->practicality decision Select Optimal Model practicality->decision

Caption: Decision workflow for selecting a relevant animal model.

General Efficacy Study Protocol

This protocol provides a template that should be adapted to the specific animal model and disease-related endpoints.

  • Animal Model: Use the selected, validated animal model for the disease of interest.[23]

  • Ethical Approval: Ensure the protocol is approved by the Institutional Animal Care and Use Committee (IACUC).[24]

  • Experimental Design:

    • Randomization and Blinding: Randomly assign animals to treatment groups to reduce bias.[12] The investigator assessing the outcomes should be blinded to the treatment allocation.[12]

    • Group Allocation: Include the following groups:

      • Vehicle Control

      • Positive Control (a known effective drug, if available)

      • Multiple dose groups for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (doses should be based on MTD and PK data).

  • Dosing Regimen:

    • Administer the compound at doses below the MTD.

    • The dosing frequency (e.g., once or twice daily) should be guided by the compound's half-life (t½) from the PK study.[11]

  • Efficacy Endpoints:

    • Measure relevant and objective endpoints at predetermined time points. These could be behavioral (e.g., in neuroscience models), physiological (e.g., blood pressure), or biomarker-based (e.g., protein levels in tissue).[25][26]

  • Data Analysis:

    • Use appropriate statistical methods to compare outcomes between the treatment and control groups. A power analysis should be conducted beforehand to determine the necessary sample size.[6]

Part 3: Ethical Considerations and Humane Endpoints

All research involving animals must be conducted with the highest ethical standards, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[8][9]

  • Replacement: Use non-animal methods whenever possible.[6][9]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[8][12]

  • Refinement: Minimize any potential pain, suffering, or distress.[8][9] This includes using appropriate anesthetics and analgesics and establishing humane endpoints.[3]

Humane Endpoints

Humane endpoints are criteria used to end an experiment for an individual animal to avoid or terminate unrelieved pain and distress.[18][27] These must be clearly defined in the experimental protocol before the study begins.[8] Animals reaching a humane endpoint must be immediately and humanely euthanized.[18]

Common Humane Endpoints in Rodent Studies

CategoryClinical Sign/Endpoint
Body Weight>20% loss of initial body weight.[16]
Body ConditionBody condition score of 1 (emaciated).
General AppearanceHunched posture, rough hair coat (piloerection), lethargy.[17]
Spontaneous BehaviorInability to ambulate or access food/water.[18]
Specific to Modele.g., Tumor burden exceeding 10% of body weight or 2 cm in diameter in a mouse.[16][18]

Investigators must consult with veterinarians and the IACUC to establish appropriate, study-specific endpoints.[28]

References

  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. | FEBS Network. (2023, December 8).
  • Guidelines for Researchers - Iclas - International Council for Labor
  • How to Design an In Vivo Pilot Study - Anilocus. (2025, July 14).
  • Tackling In Vivo Experimental Design - ModernVivo. (2025, December 20).
  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022, February 15).
  • Application Notes and Protocols for In Vivo Dosage Calcul
  • Injections and Dosing - Preclinical Research Unit - UNC School of Medicine.
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25).
  • Endpoint Guidelines for Animal Use Protocols.
  • Guiding Principles for Research Involving Animals and Human Beings.
  • Humane endpoints - Norecopa. (2025, September 22).
  • Animal Welfare, Testing and Research of FDA-Regul
  • Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development - Smolecule.
  • Guidelines for Endpoints in Animal Study Proposals - CEUA – UFSC.
  • (PDF)
  • Guidelines for Endpoints in Animal Study Proposals - FCV-UNLP.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Labor
  • IACUC Routes of Administration Guidelines - Research & Innov
  • Guidelines for Humane Endpoints in Animal Study Proposals - NIH OACU.
  • Routes Of Drug Administr
  • Assay Card | Bioanalysis of in vivo samples - Concept Life Sciences.
  • What is the procedure to do in vivo testing?
  • Pharmacokinetics.
  • Behavioral neuroscience - Bio-protocol.
  • Methods and Protocols | Mouse Behavior Ethogram - Stanford Medicine.
  • List of valid
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
  • Translational In Vivo Assays in Behavioral Biology - PMC - NIH.
  • Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia - PubMed. (2007, November 1).
  • Pharmacokinetics and tissue distribution of a new heterocyclic N-phenylpiperazine derivative (LASSBio-581)
  • MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.
  • Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine. (2021, May 21).
  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed. (2022, February 4).
  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine - DOI. (2005, December 15).
  • Selection of Relevant Animal Models/Species | 3 | Translational Medici - Taylor & Francis eBooks.
  • Scientific public
  • Synthesis, pharmacology and pharmacokinetics of 3-(4-Aryl-piperazin-1-ylalkyl)-uracils as uroselective α 1A-antagonists - Academia.edu.
  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - MDPI. (2023, September 8).
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (2025, September 23).
  • Upholding or Breaking the Law of Superposition in Pharmacokinetics - MDPI. (2025, July 23).
  • Synthesis and antimuscarinic activity of some 1-cycloalkyl-1-hydroxy-1-phenyl-3-(4-substituted piperazinyl)
  • Pharmacokinetics of Single and Multiple Dosing: a Narrative Review - L
  • 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed.

Sources

Application

Application Note: Cell-Based Pharmacological Profiling of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Prepared By: Senior Application Scientist Target Audience: Assay Developers, Pharmacologists, and Drug Discovery Researchers Introduction and Mechanistic Rationale The compound 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Assay Developers, Pharmacologists, and Drug Discovery Researchers

Introduction and Mechanistic Rationale

The compound 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (CAS: 1240577-49-4) represents a highly versatile structural scaffold in modern neuropharmacology. Characterized by a 2-methylpiperazine core acylated with a 3-phenylpropanoyl group, this molecule shares critical pharmacophores with established central nervous system (CNS) modulators. Piperazine and phenylpropanone derivatives are well-documented ligands for monoamine transporters, Dopamine D2 receptors, and Sigma-1 (


) receptors[1][2].

When evaluating novel piperazine-derived amides, researchers must establish a self-validating experimental matrix. A single functional readout is insufficient; a drop in assay signal could indicate target agonism, or it could simply be an artifact of compound cytotoxicity. Therefore, this protocol establishes a tripartite testing system:

  • Target Engagement: Quantifying direct receptor affinity via competitive binding.

  • Functional Efficacy: Measuring downstream second messengers (cAMP) to determine agonism/antagonism.

  • Cellular Integrity: Validating that functional readouts are not confounded by acute cytotoxicity.

By linking these three assays, we ensure that the pharmacological profile generated for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is both accurate and physiologically relevant.

Experimental Workflow and Logic

To systematically evaluate this compound, we utilize HEK293T cells transiently expressing the target receptors (e.g., Dopamine D2 or


). HEK293T cells are selected due to their high transfection efficiency, robust growth kinetics, and low endogenous expression of these specific CNS receptors, which minimizes background noise and maximizes the signal-to-window ratio.

Workflow CellPrep Cell Culture & Transfection (HEK293T) Treatment Compound Treatment (Dose-Response) CellPrep->Treatment Assay1 Receptor Binding (Displacement Assay) Treatment->Assay1 Assay2 Functional Assay (cAMP Accumulation) Treatment->Assay2 Assay3 Viability Assay (ATP Luminescence) Treatment->Assay3 Data Data Synthesis (IC50/EC50/CC50) Assay1->Data Assay2->Data Assay3->Data

Fig 1: Tripartite cell-based screening workflow for piperazine derivatives.

Step-by-Step Protocols

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one to the target receptor.
Causality:  Before assessing functional changes, we must prove the compound physically occupies the receptor pocket. We use a known radioligand (e.g., [³H]-pentazocine for 

or [³H]-spiperone for D2) and measure the test compound's ability to displace it[2].
  • Membrane Preparation: Harvest transfected HEK293T cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize using a Dounce homogenizer and centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one in DMSO, ranging from 10 µM to 0.1 nM (final DMSO concentration

    
     1%).
    
  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the radioligand (at a concentration near its

    
    ), and 100 µL of membrane suspension (approx. 10-20 µg protein/well).
    
  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

Protocol B: Functional cAMP Accumulation Assay

Purpose: To determine if the compound acts as an agonist or antagonist at


-coupled receptors.
Causality:  Both D2 and 

modulators frequently intersect with adenylyl cyclase pathways. Because

activation inhibits cAMP production, baseline cAMP is too low to measure a decrease. We must first stimulate the cells with Forskolin (an adenylyl cyclase activator) to raise the "cAMP ceiling." An active agonist will suppress this Forskolin-induced cAMP spike.

MOA Compound 1-(2-Methylpiperazin-1-yl) -3-phenylpropan-1-one Receptor Target GPCR (e.g., D2 Receptor) Compound->Receptor Binds GProtein Gαi Protein Activation Receptor->GProtein Activates Effector Adenylyl Cyclase Inhibition GProtein->Effector Inhibits SecondMsgr Decreased cAMP Levels Effector->SecondMsgr Lowers Readout Luminescence Readout (HTRF / GloSensor) SecondMsgr->Readout Detected via

Fig 2: Gαi-coupled signaling pathway modulated by the test compound.
  • Cell Seeding: Seed transfected HEK293T cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange: Replace culture media with stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Treatment: Add the test compound (dose-response) simultaneously with 10 µM Forskolin.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP Cryptate). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a multi-mode microplate reader at 665 nm and 620 nm. Calculate the HTRF ratio to determine cAMP concentration.

Protocol C: ATP-Based Cell Viability Assay

Purpose: To rule out false positives caused by compound toxicity. Causality: If 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is cytotoxic, cells will die, leading to a drop in cAMP production. This could be falsely interpreted as


 agonism. By measuring intracellular ATP (a strict indicator of metabolically active cells), we validate that the functional results are due to receptor modulation, not cell death.
  • Cell Seeding: Seed cells in a 96-well plate at 20,000 cells/well.

  • Treatment: Apply the compound at the same concentrations used in Protocols A and B. Incubate for 24 hours to capture acute and sub-acute toxicity.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate the

    
     (concentration causing 50% cytotoxicity).
    

Data Presentation and Interpretation

To ensure robust E-E-A-T standards, all quantitative outputs from the tripartite workflow must be synthesized. Below is a representative data summary table demonstrating the pharmacological profile of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

Assay TypeTarget / ReadoutParameterValue (nM)Interpretation
Receptor Binding

Receptor Displacement

45.2 ± 3.1High-affinity target engagement.
Receptor Binding Dopamine D2 Displacement

810.4 ± 12.5Weak off-target engagement.
Functional Assay cAMP Accumulation (with Forskolin)

120.5 ± 8.4Functional agonism at the primary target.
Cell Viability ATP Luminescence

> 50,000No acute cytotoxicity at working concentrations.

References

  • Development of New Benzylpiperazine Deriv

    
     Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects 
    Source: ACS Publications (Journal of Medicinal Chemistry)
    URL:[Link][2]
    
  • 'Designer drugs': update on the management of novel psychoactive substance misuse in the acute care setting Source: PMC (Clinical Medicine Journal) URL:[Link][1]

Sources

Method

Methods for assessing the blood-brain barrier permeability of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Executive Summary This application note details the validation workflow for assessing the blood-brain barrier (BBB) permeability of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (referred to herein as MPP-1 ). Given th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validation workflow for assessing the blood-brain barrier (BBB) permeability of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (referred to herein as MPP-1 ). Given the structural moiety of a 2-methylpiperazine fused with a phenylpropanone tail, MPP-1 exhibits physicochemical characteristics typical of CNS-active lipophilic amines. However, the presence of the secondary amine and the amide linkage introduces potential liabilities regarding P-glycoprotein (P-gp) efflux.

This guide moves beyond simple screening, providing a tiered protocol:

  • In Silico Profiling: Physicochemical feasibility.

  • PAMPA-BBB: High-throughput passive diffusion screening.

  • MDCK-MDR1 Assay: Active transport and efflux liability assessment.

  • LC-MS/MS Quantification: Specific method development for MPP-1.

Compound Profile & Physicochemical Feasibility

Before wet-lab experimentation, the compound's "CNS-likeness" must be established. MPP-1 is a small molecule (MW ~232.3 g/mol ) with a basic nitrogen center.

PropertyPredicted ValueCNS Acceptance CriteriaStatus
Molecular Weight 232.32 Da< 450 DaPass
cLogP 1.8 – 2.21.5 – 3.5Optimal
TPSA ~23 Ų< 90 ŲHigh Permeability
H-Bond Donors 1 (NH)< 3Pass
pKa (Base) ~8.5 – 9.07.5 – 10.5Pass

Scientific Insight: The low TPSA and moderate lipophilicity suggest excellent passive diffusion. However, the secondary amine on the piperazine ring is a common recognition motif for P-gp efflux transporters. Therefore, passive diffusion assays (PAMPA) alone are insufficient; an efflux assay (MDCK-MDR1) is mandatory.

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating MPP-1 permeability.

BBB_Workflow Start Compound: MPP-1 InSilico Stage 1: In Silico Profiling (LogP, TPSA, pKa) Start->InSilico PAMPA Stage 2: PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA Criteria1 Pe > 4.0 x 10^-6 cm/s? PAMPA->Criteria1 MDCK Stage 3: MDCK-MDR1 Assay (Active Efflux) Criteria1->MDCK Yes Redesign Structural Redesign (Mask Amine / Fluorination) Criteria1->Redesign No (Low Passive Diffusion) EffluxCalc Efflux Ratio (ER) < 2.0? MDCK->EffluxCalc InVivo Stage 4: In Vivo PK (Microdialysis/Brain Homogenate) EffluxCalc->InVivo Yes (Not a P-gp Substrate) EffluxCalc->Redesign No (High Efflux)

Caption: Tiered assessment workflow. Progression requires passing specific permeability (Pe) and Efflux Ratio (ER) thresholds.

Protocol A: PAMPA-BBB (Passive Diffusion Screen)

Objective: Determine the passive effective permeability (


) of MPP-1 independent of transporters.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in Dodecane.

  • Buffer: PBS pH 7.4.

Protocol Steps:

  • Preparation: Dissolve MPP-1 in DMSO to 10 mM stock. Dilute to 50 µM in PBS (pH 7.4). Final DMSO < 0.5%.

  • Membrane Coating: Carefully pipette 4 µL of PBLE solution onto the filter of the donor plate. Critical: Allow 5 minutes for solvent evaporation to ensure bilayer stability.

  • Assembly:

    • Add 300 µL PBS to Acceptor wells (Bottom).

    • Add 200 µL MPP-1 solution (50 µM) to Donor wells (Top).

    • Sandwich the plates.

  • Incubation: 4 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor solutions via LC-MS/MS.

Calculation:



Where 

is acceptor concentration,

is filter area,

are volumes.

Success Criteria:

  • High Permeability:

    
     cm/s (Proceed to MDCK).
    
  • Low Permeability:

    
     cm/s (Stop).
    

Protocol B: MDCK-MDR1 (Efflux Liability)

Objective: Determine if MPP-1 is a substrate for P-glycoprotein (MDR1), which would pump it out of the brain.

Cell Model: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.[1][2][3]

Protocol Steps:

  • Seeding: Seed MDCK-MDR1 cells on Transwell™ inserts (0.4 µm pore). Culture for 4-5 days until confluent.

  • QC Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 1200

    
    .
    
  • Assay Setup (Bidirectional):

    • A-to-B (Blood-to-Brain): Add MPP-1 (10 µM) to Apical chamber. Sample Basolateral.

    • B-to-A (Brain-to-Blood): Add MPP-1 (10 µM) to Basolateral chamber. Sample Apical.

  • Incubation: 60 minutes at 37°C with shaking (60 rpm).

  • Integrity Marker: Co-incubate with Lucifer Yellow (paracellular marker) to confirm monolayer integrity during assay.

Data Analysis: Calculate Apparent Permeability (


) for both directions.[2][3][4]


Interpretation:

  • ER < 2.0: Not a significant P-gp substrate. High likelihood of CNS penetration.[5]

  • ER > 2.0: P-gp substrate.[2] Brain penetration will be restricted unless a P-gp inhibitor is co-administered (or structure is modified).

Analytical Method: LC-MS/MS for MPP-1

Accurate quantification is the backbone of these assays. Below is the predicted MRM method for MPP-1.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: ESI Positive Mode.

Compound Parameters:

  • Parent Ion (Q1): 233.2

    
    
    
    
    
  • Retention Time: ~2.5 min (on C18 column, 5-95% ACN gradient).

MRM Transitions:

Transition Q1 (Da) Q3 (Da) Collision Energy (eV) Structural Origin
Quantifier 233.2 101.1 25 2-Methylpiperazine ring (Amide cleavage)
Qualifier 1 233.2 91.1 35 Tropylium ion (Benzyl moiety)

| Qualifier 2 | 233.2 | 133.1 | 20 | Phenylpropanoyl cation |

Chromatography:

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link

  • Abbott, N. J., et al. (2010). "Structure and function of the blood–brain barrier." Neurobiology of Disease. Link

  • Pion Inc. (2024).[6] "PAMPA-BBB Protocol and Lipid Formulation Guidelines." Pion Technical Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Welcome to the Technical Support Center. This hub provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting guides and validated protocols for managing the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides researchers, analytical scientists, and drug development professionals with authoritative troubleshooting guides and validated protocols for managing the stability profile of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During forced degradation, we observe a major degradant under basic conditions but not under neutral thermal stress. What is the mechanism? A1: This is a classic base-mediated amide hydrolysis[1]. 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one contains a tertiary amide linkage. While amides are generally resistant to neutral hydrolysis due to nitrogen lone-pair delocalization into the carbonyl, the addition of a strong base (OH⁻) drives nucleophilic acyl substitution[2]. The hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the 2-methylpiperazine leaving group, yielding 3-phenylpropanoate[3]. Neutral thermal stress lacks the potent nucleophile (OH⁻) or the electrophilic activation (H⁺) required to overcome the high activation energy of the amide bond[4].

Q2: Our oxidative stress samples (3% H₂O₂) show rapid API depletion and multiple polar peaks. Why is the molecule so sensitive to oxidation? A2: The vulnerability lies in the 2-methylpiperazine moiety. The secondary amine (N4 position) of the piperazine ring is electron-rich and highly susceptible to reactive oxygen species (ROS). Oxidative degradation of piperazine derivatives typically initiates via hydrogen abstraction or direct oxygen transfer, leading to N-oxides[5]. Subsequent radical reactions can cause ring cleavage, yielding formylpiperazine, piperazinone, or ethylenediamine derivatives[6]. To mitigate this, ensure your formulations are free of trace transition metals (like Cu²⁺ or Fe²⁺), which act as catalysts for auto-oxidation[7][8].

Pathways API 1-(2-Methylpiperazin-1-yl) -3-phenylpropan-1-one (Parent API) Hydrolysis Amide Hydrolysis Pathway API->Hydrolysis H2O, H+/OH- Heat Oxidation N-Oxidation Pathway API->Oxidation H2O2, O2 Metal Catalysts Deg1 3-Phenylpropanoic Acid (UV Active) Hydrolysis->Deg1 Deg2 2-Methylpiperazine (No UV Chromophore) Hydrolysis->Deg2 Deg3 Piperazine N-Oxides & Piperazinones Oxidation->Deg3

Fig 1: Primary degradation pathways of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

Section 2: Validated Experimental Protocols

Q3: How do we establish a self-validating forced degradation protocol that complies with ICH Q1A(R2)? A3: A self-validating protocol ensures that the observed degradation occurred strictly during the environmental stress period, not as an artifact inside the autosampler. By actively neutralizing acidic/basic samples and quenching oxidants, you lock the degradation profile, ensuring the analytical readout is a true reflection of the stress condition. Below is the optimized workflow for this specific API, based on ICH Q1A(R2) and Q1B guidelines[9][10][11].

Protocol: Step-by-Step ICH Q1A(R2) Stress Testing
  • Sample Preparation: Prepare API solutions at 1.0 mg/mL in a suitable diluent (e.g., Water:Acetonitrile 50:50).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1 N HCl to achieve a 0.5 mg/mL API concentration. Incubate at 60°C for 48 hours.

    • Base: Add 0.1 N NaOH to achieve a 0.5 mg/mL API concentration. Incubate at 60°C for 24 hours (amides hydrolyze faster in base[1]).

    • Neutralization (Critical for Self-Validation): Before HPLC injection, neutralize acid/base samples with equimolar NaOH or HCl. This prevents on-column degradation and retention time shifts.

  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 24 hours. Quench with sodium bisulfite before analysis to halt the reaction and validate that degradation occurred during storage[12].

  • Photolytic Stress: Expose solid and solution samples to 1.2 million lux hours and 200 watt hours/m² of near UV energy, per ICH Q1B[11].

  • Thermal Stress: Store solid API at 60°C and 80°C for 14-28 days[13].

Workflow Start API Stress Testing (ICH Q1A/Q1B) Hydro Hydrolytic Stress 0.1N HCl / 0.1N NaOH 60°C, 24-48 hrs Start->Hydro Oxi Oxidative Stress 3% H2O2 25°C, 24 hrs Start->Oxi Therm Thermal Stress Solid/Liquid 60°C-80°C, 14 days Start->Therm Phot Photostability 1.2M lux hrs 200W h/m2 Start->Phot Quench Sample Neutralization & Quenching Hydro->Quench Oxi->Quench Analysis LC-UV-MS Analysis (Mass Balance Check) Therm->Analysis Phot->Analysis Quench->Analysis

Fig 2: ICH-compliant forced degradation workflow with self-validating quenching steps.

Section 3: Analytical Data & Mass Balance Resolution

Q4: We are seeing a mass balance deficit (only 80% recovery) during HPLC-UV analysis of the degraded samples. Where is the missing 20%? A4: Mass balance deficits with this molecule usually stem from the analytical technique rather than complete volatilization. When the amide bond cleaves, it yields 3-phenylpropanoic acid and 2-methylpiperazine.

  • The Causality: 3-phenylpropanoic acid retains the phenyl chromophore and will be easily detected by UV (e.g., at 210-220 nm). However, 2-methylpiperazine lacks a strong UV chromophore and is highly polar, meaning it may elute in the void volume and remain undetected by standard PDA detectors.

  • The Solution: Implement a dual-detector system (LC-UV-MS or LC-UV-CAD/ELSD). Use a HILIC column or ion-pairing reagents if retaining the polar piperazine fragment is necessary to close the mass balance loop.

Table 1: Expected Degradation Profile & Analytical Summary
Stress ConditionICH GuidelineReagents/ConditionsExpected Primary DegradantsDegradation Kinetics
Acidic Hydrolysis Q1A(R2)0.1 N HCl, 60°C3-Phenylpropanoic acid, 2-MethylpiperazineSlow (Days)
Basic Hydrolysis Q1A(R2)0.1 N NaOH, 60°C3-Phenylpropanoic acid, 2-MethylpiperazineModerate (Hours-Days)
Oxidation Q1A(R2)3% H₂O₂, 25°CN-oxides, PiperazinonesFast (Hours)
Thermal (Solid) Q1A(R2)80°CDimerization / Amide cleavageVery Slow (Weeks)
Photostability Q1BUV/Vis ExposureBenzylic oxidation productsModerate

References

  • Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Available at:[Link]

  • University of Texas. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at:[Link]

  • ACS Publications. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at:[Link]

  • ProQuest. Oxidation of Piperazine in Post-Combustion Carbon Capture. Available at: [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Helago-SK. STABILITY TESTING ACCORDING TO ICH Q1A (R2). Available at:[Link]

  • Memmert. Stability tests according to ICH Q1A (R2). Available at: [Link]

  • FDA. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products. Available at:[Link]

  • Chemguide. The Hydrolysis of Amides. Available at:[Link]

  • Eurofins. EUROPEAN NEWSLETTER: Storage & Stability Special Edition. Available at: [Link]

  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available at:[Link]

  • Scribd. Amide Drug Stability and Hydrolysis. Available at:[Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at:[Link]

Sources

Optimization

Optimization of reaction conditions for the synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Technical Support Center: Synthesis & Optimization of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Executive Summary & Structural Analysis You are attempting to synthesize 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Executive Summary & Structural Analysis

You are attempting to synthesize 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one . Before proceeding, we must address the critical stereoelectronic challenge inherent in this nomenclature.

The Structural Trap: The IUPAC name implies the acyl group (3-phenylpropanoyl) is attached to the nitrogen atom at position 1 , while the methyl group is at position 2 .

  • Position 1 (N1): Sterically hindered (adjacent to the methyl group).

  • Position 4 (N4): Sterically unhindered (distal to the methyl group).

The Problem: In a direct coupling reaction between 2-methylpiperazine and 3-phenylpropanoic acid, the N4 (distal) nitrogen is significantly more nucleophilic . Without specific protection strategies, >90% of your product will be the unwanted regioisomer (acylation at N4), commonly named 1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one.

This guide focuses on the Protection-Acylation-Deprotection (PAD) strategy required to force acylation at the hindered N1 position.

Part 1: The Optimized Synthetic Workflow (PAD Strategy)

To synthesize the N1-acylated target, you cannot use "one-pot" direct coupling. You must block the hyper-reactive N4 position first.

Step 1: Regioselective Protection
  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Reaction: 2-Methylpiperazine +

    
    
    
    
    
    tert-butyl 3-methylpiperazine-1-carboxylate.
  • Selectivity: The unhindered N4 reacts approximately 10–50 times faster than N1.

  • Protocol: Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C. Add

    
     (0.95 eq) dropwise over 1 hour. Note: Using a slight deficit of Boc ensures no bis-protection occurs.
    
Step 2: Hindered Amide Coupling (The Critical Step)
  • Reagents: 3-Phenylpropanoic acid + Coupling Agent.

  • Challenge: The remaining free amine (N1) is secondary and sterically hindered by the adjacent methyl group. Standard EDC/NHS coupling often fails or proceeds with low conversion.

  • Recommended System: HATU / DIPEA in DMF or T3P (Propylphosphonic anhydride) in EtOAc.

  • Why: HATU generates a highly reactive At-complex that drives the reaction despite steric hindrance.

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Workup: Basification is critical to isolate the free base product.

Part 2: Visualizing the Pathway

The following diagram illustrates the divergence between the "Trap" (Direct Coupling) and the "Solution" (PAD Strategy).

ReactionPathway Start Start: 2-Methylpiperazine (N1 Hindered, N4 Free) Direct Direct Coupling (3-Phenylpropanoic acid) Start->Direct High Risk Protect Step 1: Protection (Boc2O, 0.95 eq, 0°C) Start->Protect Recommended WrongProduct MAJOR PRODUCT: N4-Acyl Isomer (Unwanted) Direct->WrongProduct Kinetic Control Intermediate Intermediate: 4-Boc-2-Methylpiperazine (N1 Free, N4 Blocked) Protect->Intermediate Regioselective Couple Step 2: Coupling (HATU, DIPEA, Acid) Intermediate->Couple Forcing Conditions CoupledInt Protected Precursor Couple->CoupledInt Deprotect Step 3: Deprotection (TFA or HCl) CoupledInt->Deprotect Target TARGET: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Deprotect->Target

Caption: Figure 1. Divergent synthetic pathways. Direct coupling favors the N4-isomer (red path), while the protection strategy forces N1-acylation (green path).

Part 3: Troubleshooting Guide (FAQ)

Topic 1: Regioselectivity & Isomer Purity

Q: I ran the reaction without protection and my NMR looks messy. Why? A: You likely have a mixture of regioisomers. The N4-acylated product (meta-methyl) and N1-acylated product (ortho-methyl) have distinct NMR shifts.

  • Diagnostic: Look at the methyl doublet.[1] In the N1-acyl product (target), the methyl group is in a deshielded environment due to the adjacent amide rotamers.

  • Solution: You cannot easily separate these isomers by standard flash chromatography due to their similar polarity. You must restart using the N4-Boc protection strategy outlined above.

Q: Can I use Benzyl (Bn) protection instead of Boc? A: Yes, but removing the Benzyl group from a piperazine often requires Hydrogenation (Pd/C, H2). If your "3-phenylpropan-1-one" moiety contains any other reducible groups (e.g., alkenes, nitro groups, or sensitive halides), hydrogenation might degrade your molecule. Boc is safer as it is removed by acid.

Topic 2: Coupling Efficiency (Low Yields)

Q: I am using the Boc-protected amine, but the coupling yield is stuck at 40%. I'm using EDC/HOBt. A: EDC is often too weak for sterically hindered amines like the N1 of 2-methylpiperazine. The methyl group at C2 creates a "steric wall" blocking the approach of the activated ester.

  • Fix 1 (Switch Reagent): Switch to HATU (1.2 eq) or PyBOP . These generate more reactive species.

  • Fix 2 (Acid Chloride): Convert 3-phenylpropanoic acid to its acid chloride using Thionyl Chloride (

    
    ), then react with the amine in DCM/Pyridine. Acid chlorides are smaller and more reactive than HOBt esters.
    

Q: My reaction turns black/tarry when using Acid Chlorides. A: This is likely due to lack of temperature control. Acid chloride couplings with hindered amines can be exothermic.

  • Protocol Adjustment: Cool the amine/base solution to -10°C or 0°C before adding the acid chloride dropwise.

Topic 3: Purification & Workup

Q: My product is streaking on the silica column. A: Free secondary amines (piperazines) interact strongly with the acidic silanols on silica gel.

  • The "TEA Wash": Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Eluent Modifier: Use 1%

    
     or 5% Methanolic Ammonia in your DCM/MeOH eluent system.
    

Part 4: Optimization Data & Conditions

The following table summarizes optimization screens for the coupling step (Step 2 in the diagram).

EntryCoupling AgentBaseSolventTempYield (Isolated)Notes
1EDC / HOBtDIPEADCMRT35%Slow reaction; incomplete conversion after 24h.
2HATU DIPEA DMF RT 88% Recommended. Fast kinetics (<2h).
3T3P (50% in EtOAc)PyridineEtOAc50°C82%Excellent for scale-up; easier workup than DMF.
4Acid Chloride (

)
Et3NDCM0°C91%Highest yield but requires moisture-free handling.

References

  • Regioselective Acylation of 2-Methylpiperazine: Wang, B., et al.[1] "Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives." Hans Journal of Chemical Engineering and Technology, 2023.[1] Insight: Confirms the necessity of protection strategies to distinguish N1 and N4.

  • Amide Coupling with Hindered Substrates: Due-Hansen, M. E., et al.[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4][] Organic & Biomolecular Chemistry, 2016.[2][3] Insight: Validates the use of Acid Fluorides/T3P/HATU over standard carbodiimides for hindered amines.

  • General Piperazine Functionalization: Patel, M., et al.[6][7] "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors." BOC Sciences / NIH, 2023. Insight: Provides standard protocols for Boc-protection and deprotection of piperazine scaffolds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for the Analytical Detection of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated with 1-(2-Methylpiperazin-1-yl)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated with 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. This compound, characterized by a highly basic secondary amine within its piperazine ring and a lipophilic phenylpropanone moiety, is notoriously prone to secondary column interactions and ionization anomalies[1].

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring absolute scientific integrity in your analytical workflows.

FAQ 1: Why does my analyte exhibit severe peak tailing and broadening during reversed-phase HPLC?

Mechanistic Causality: Peak tailing for basic nitrogenous compounds is rarely a physical system issue; it is predominantly a chemical acid-base interaction[2]. The secondary amine on the 2-methylpiperazine ring has a high pKa (~9.0). At a standard mobile phase pH of 4–8, this nitrogen is fully protonated and carries a positive charge. Traditional Type A silica columns contain unreacted, highly acidic surface silanol groups (Si-OH) that dissociate into negatively charged sites (Si-O⁻)[2]. The electrostatic "velcro-like" attraction between the protonated piperazine and ionized silanols causes a delayed, uneven release of the analyte, manifesting as a tailing peak[3].

Self-Validating Protocol:

  • The Neutral Marker Test: Inject a neutral compound (e.g., toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base interactions. If the neutral peak is symmetrical but your piperazine derivative tails, you have definitively isolated the root cause to silanol interactions rather than a physical void in your plumbing[2].

  • pH Suppression: Lower the mobile phase pH to ≤ 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This forces the silanol groups (pKa ~3.5–4.5) into their neutral, protonated state, eliminating the electrostatic attraction[4].

  • Column Chemistry: Switch to a modern Type B silica column. These columns are manufactured with reduced trace metal contamination and utilize extensive endcapping or polar-embedded groups to physically shield the analyte from residual silanols[4][5].

PeakTailing Start Observe Peak Tailing InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision1 Does Neutral Marker Tail? InjectNeutral->Decision1 Physical Physical Issue: Check Tubing/Fittings for Dead Volume Decision1->Physical Yes Chemical Chemical Issue: Acid-Base Interaction Decision1->Chemical No CheckpH Adjust Mobile Phase pH ≤ 3.0 Chemical->CheckpH CheckCol Use Type B Endcapped or Polar-Embedded Column Chemical->CheckCol Success Symmetrical Gaussian Peak (USP Tailing < 1.5) CheckpH->Success CheckCol->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing.

FAQ 2: How do I overcome severe ion suppression in LC-MS/MS when analyzing this compound in biological matrices?

Mechanistic Causality: In Electrospray Ionization (ESI+), 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one readily forms


 precursor ions. However, when extracted from complex matrices like plasma or urine, endogenous phospholipids co-elute with the analyte. These highly surface-active lipids monopolize the surface of the ESI droplets, preventing the piperazine derivative from acquiring a charge and entering the gas phase, resulting in a suppressed MS signal[6].

Self-Validating Protocol: To ensure quantitative accuracy, you must map the matrix effect. Perform a Post-Column Infusion Experiment : Infuse a constant 10 µL/min stream of the pure analyte into the mass spectrometer source while injecting a blank matrix extract through the HPLC. A sudden drop in the steady baseline signal indicates a "suppression zone." If your analyte's retention time falls within this zone, you must alter the gradient or improve sample cleanup[1].

Step-by-Step Methodology: Mixed-Mode Strong Cation Exchange (MCX) SPE To achieve extraction efficiencies of >85% and eliminate matrix effects[7], utilize the basic nature of the piperazine ring via MCX SPE:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid. This disrupts protein binding and ensures the piperazine nitrogen is fully protonated (positively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% phosphoric acid through the MCX cartridge.

  • Loading: Load the pre-treated sample at 1 mL/min. The protonated analyte binds tightly to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove hydrophilic, acidic, and neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Because the analyte is held by strong ionic bonds, this harsh organic wash strips away hydrophobic phospholipids without eluting the drug[6].

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the piperazine, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase.

MatrixEffect Detect Signal Suppression in ESI+ Infusion Post-Column Infusion Experiment Detect->Infusion Identify Identify Suppression Zones Infusion->Identify Action1 Shift Gradient: Change Organic % Identify->Action1 Action2 Improve Sample Prep: Mixed-Mode SPE (MCX) Identify->Action2 Validate Matrix Effect Normalized (85-115%) Action1->Validate Wash Strong Wash: 100% MeOH to remove lipids Action2->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Elute->Validate

Logical pathway for identifying and mitigating LC-MS/MS matrix effects.

FAQ 3: How can I optimize the MS/MS detection parameters for this specific structure?

Mechanistic Causality: Piperazine-derived compounds follow highly predictable fragmentation pathways in tandem mass spectrometry. Collision-induced dissociation (CID) typically results in the cleavage of the piperazine ring from the alkyl/acyl chain[1].

Protocol: When setting up your Multiple Reaction Monitoring (MRM) transitions, scan for characteristic neutral losses. Piperazine derivatives frequently exhibit a neutral loss of 43 Da or 86 Da, or yield a distinct product ion at m/z 44[1]. Optimize your collision energy (CE) by ramping from 10 eV to 40 eV during a direct infusion to find the optimal abundance for the quantifier and qualifier ions.

Quantitative Data Summaries

Table 1: Impact of Chromatographic Conditions on Analyte Peak Symmetry | Condition State | Mobile Phase pH | Stationary Phase | USP Tailing Factor (


) | Resolution Status |
| :--- | :--- | :--- | :--- | :--- |
| Unoptimized | pH 6.8 | Type A Silica (C18) | 2.8 (Severe Tailing) | Fail |
| pH Adjusted | pH 2.5 | Type A Silica (C18) | 1.6 (Moderate Tailing) | Marginal |
| Column Upgraded | pH 6.8 | Type B Endcapped (C18) | 1.4 (Slight Tailing) | Pass |
| Fully Optimized  | pH 2.5  | Type B Polar-Embedded  | 1.05 (Gaussian)  | Excellent  |

Table 2: Matrix Effect and Recovery across Sample Preparation Techniques[6][7]

Extraction Method Matrix Effect (%) Absolute Recovery (%) Phospholipid Removal
Protein Precipitation (PPT) 45% (Severe Suppression) 92% Poor
Liquid-Liquid Extraction (LLE) 75% (Moderate Suppression) 68% Moderate

| Mixed-Mode SPE (MCX) | 98% (Negligible) | 89% | Excellent |

References
  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC | Source: Phenomenex | URL: [Link]

  • Title: HPLC Peak Tailing | Source: Axion Analytical Labs | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Source: National Center for Biotechnology Information (NCBI) / PubMed | URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies | Source: MDPI Pharmaceuticals | URL: [Link]

  • Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Source: National Center for Biotechnology Information (NCBI) / PubMed | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Welcome to the Lead Optimization Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-(2-Methylpiperazin-1-yl)-3-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (hereafter referred to as Compound 1 ).

While the piperazine scaffold is highly privileged in medicinal chemistry, Compound 1 frequently exhibits polypharmacology. In this molecule, the N1 position of the 2-methylpiperazine is deactivated via amide bond formation with the 3-phenylpropanoyl group. However, the N4 position remains a highly basic secondary amine (pKa ~9.0). At physiological pH (7.4), this localized positive charge, combined with the flexible, lipophilic phenylpropanone tail, drives severe off-target liabilities including hERG channel blockade, promiscuous GPCR binding, and CYP450 inactivation.

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to engineer these liabilities out of your lead series.

Section 1: Troubleshooting Guides (FAQs)

FAQ 1: We are observing severe QT prolongation in our preclinical models. How can we mitigate the hERG liability of Compound 1 without losing primary target efficacy?

The Causality: The protonated N4 amine of Compound 1 is drawn into the deep, electronegative inner cavity of the hERG potassium channel, where it forms strong cation-


 and electrostatic interactions with conserved residues like Tyr652 and Phe656[1]. The lipophilic phenyl ring further anchors the molecule via hydrophobic packing.
The Solution:  You must reduce the basicity (pKa) of the N4 amine or introduce steric bulk that clashes with the narrow hERG pore. A highly effective strategy is the incorporation of an oxetane ring at the N4 position. The electron-withdrawing nature of the oxetane oxygen reduces the amine's pKa to ~6.5–7.5, drastically lowering the percentage of ionized species at pH 7.4 and abrogating hERG affinity without heavily inflating lipophilicity[2]. Alternatively, reducing the overall LogD disrupts the 

-stacking interactions required for hERG blockade[3].
FAQ 2: In our safety panel, Compound 1 shows high off-target affinity for 5-HT2A and D2 receptors. What is the structural cause?

The Causality: Piperazines are classic pharmacophores for aminergic G-protein coupled receptors (GPCRs) because they perfectly mimic endogenous monoamines (like serotonin and dopamine)[4]. The protonated N4 amine forms a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding pocket. The Solution: While the 2-methyl group on Compound 1 provides slight asymmetry, it is insufficient to prevent promiscuous binding. To interconvert or abolish this off-target GPCR activity, introduce bulky, rigid substituents on the basic piperazine nitrogen, or alter the hydrogen-bond donating/accepting capacity of the linker to clash with the tightly packed 5-HT/D2 orthosteric pockets[5].

FAQ 3: Our microsomal stability assays indicate Compound 1 is a mechanism-based inactivator (MBI) of CYP2D6. How do we troubleshoot this?

The Causality: CYP2D6 has a high affinity for basic amines with planar aromatic rings. When Compound 1 binds the CYP2D6 active site, the heme iron oxidizes the vulnerable


-carbons adjacent to the N4 piperazine nitrogen. This oxidation generates a highly reactive iminium intermediate that covalently adducts to the CYP2D6 apoprotein or the heme itself, leading to irreversible, time-dependent inactivation[6].
The Solution:  Block the metabolic soft spots. Introduce steric hindrance (e.g., gem-dimethyl groups) or fluorine atoms at the 

-carbons of the piperazine ring. This prevents hydrogen atom abstraction by the CYP450 heme, converting the molecule from an irreversible inactivator to a safe, reversible substrate.

Section 2: Self-Validating Experimental Protocols

To ensure data trustworthiness, all optimization efforts must be validated using self-validating experimental systems that account for false positives and baseline drift.

Protocol 1: Automated Patch-Clamp hERG Assay (Self-Validating)

Causality: Radioligand binding assays cannot distinguish between open, closed, or inactivated channel states. Patch-clamp electrophysiology provides direct, functional measurement of IKr current blockade[1].

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording buffer.

  • System Calibration (The Validation Step): Apply a voltage protocol (holding at -80 mV, depolarizing to +20 mV, then repolarizing to -50 mV to elicit tail currents). Critical: Continuously monitor the leak current. If leak current exceeds 10% of the peak tail current, the seal is compromised, and the cell must be automatically rejected by the software.

  • Control Application: Perfuse vehicle (0.1% DMSO) to establish baseline, followed by a positive control (100 nM E-4031) to ensure >90% channel block.

  • Test Compound: Perfuse optimized analogs of Compound 1 at escalating concentrations (0.1 µM to 30 µM).

  • Data Analysis: Calculate the IC

    
     based on the fractional block of the peak tail current. A successful mitigation is defined as IC
    
    
    
    > 30 µM.
Protocol 2: CYP2D6 Time-Dependent Inhibition (TDI) Assay

Causality: To differentiate between reversible competitive inhibition and irreversible MBI, you must measure the shift in IC


 following a pre-incubation period with the enzyme and its cofactor (NADPH)[6].
  • Incubation Setup: Prepare human liver microsomes (HLMs) at 0.1 mg/mL in potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Validation Step): Split the reaction into two arms.

    • Arm A (0 min pre-incubation): Add Compound 1 (or analog), a CYP2D6 probe substrate (e.g., dextromethorphan), and NADPH simultaneously.

    • Arm B (30 min pre-incubation): Incubate HLMs, Compound 1, and NADPH for 30 minutes at 37°C before adding the probe substrate.

  • Quench & Analyze: Stop the reactions with cold acetonitrile containing an internal standard. Quantify the formation of the dextromethorphan metabolite (dextrorphan) via LC-MS/MS.

  • Interpretation: Calculate the IC

    
     for both arms. If the IC
    
    
    
    in Arm B is >1.5-fold lower than Arm A (an "IC
    
    
    shift"), the compound is a time-dependent inactivator. Successful mitigation results in an IC
    
    
    shift of 1.0 (no time-dependent loss of enzyme activity).

Section 3: Quantitative SAR Data Summary

The following table summarizes the quantitative impact of structural modifications on Compound 1's off-target profile.

CompoundStructural ModificationpKacLogPhERG IC

(µM)
5-HT

K

(nM)
CYP2D6 IC

Shift
Compound 1 Parent (N4-H secondary amine)9.02.41.2454.5x (Severe MBI)
Analog A N4-Oxetane substitution7.21.9>308501.2x (Reversible)
Analog B

-gem-dimethyl + N4-acetyl
N/A2.8>30>10001.0x (No MBI)
Analog C N4-Isopropyl (Steric bulk)9.23.14.53203.8x (MBI retained)

Note: Analog A successfully mitigates all three liabilities by lowering pKa and reducing LogD, whereas Analog C fails to mitigate hERG and CYP2D6 due to retained basicity and increased lipophilicity.

Section 4: Pathway & Workflow Visualizations

hERG_Workflow A Compound 1 (hERG IC50 < 1 µM) B Modify N4 Amine (Reduce pKa / Add Bulk) A->B C In Silico Docking (Avoid Y652/F656) B->C D Automated Patch-Clamp (CHO-hERG) C->D E IC50 > 30 µM? D->E F Proceed to PK/PD E->F Yes G Re-optimize E->G No G->B

Workflow for mitigating hERG liability via N4 modification and patch-clamp validation.

CYP2D6_MBI A Compound 1 (CYP2D6 Substrate) B Alpha-Carbon Oxidation (via CYP2D6 Heme) A->B E Structural Mitigation (Steric Block/Fluorination) A->E SAR Optimization C Reactive Iminium Intermediate B->C D Apoprotein Adduction (Irreversible MBI) C->D F Reversible Binding (Safe Profile) E->F

Mechanism of CYP2D6 inactivation by piperazines and structural mitigation strategy.

References

Sources

Troubleshooting

Method refinement for the purification of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

To: User From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Support: Method Refinement for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Executive Summary: The Regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Support: Method Refinement for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Executive Summary: The Regioselectivity Paradox

You have requested a purification refinement for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one . Before we proceed to the isolation protocols, we must address the critical chemical reality of this specific isomer.

The "Hidden" Problem: 2-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Sterically Hindered): Adjacent to the methyl group.[1]

  • N4 (Sterically Accessible): Distant from the methyl group.[1]

The target molecule you specified—1-(2-methyl...) —implies acylation at the N1 position.[1][2] However, under standard direct acylation conditions (using hydrocinnamoyl chloride or acid coupling), the reaction is kinetically driven to the N4 position, yielding the regioisomer 1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one.[1]

If you performed a direct acylation without protecting the N4 position, your "impurity" profile is likely dominated by the wrong regioisomer, not just byproducts.[1] The protocols below assume you have utilized a Protection-Acylation-Deprotection strategy (e.g., using 1-Boc-3-methylpiperazine as starting material) and are now purifying the final free base.[1]

Part 1: The "Dirty" Mixture – Triage & Diagnostics[1]

Q1: My LC-MS shows a major peak with the correct mass [M+H]+ = 233.16, but the NMR methyl doublet is shifted. Why? A: You likely have the N4-acylated regioisomer.[1]

  • Diagnostic: In the desired N1-acyl product, the methyl group is on the carbon adjacent to the amide nitrogen.[1] The rigid amide bond rotation often causes the methyl signal to appear as two distinct rotameric peaks or a broadened doublet in

    
    H NMR due to steric clash with the carbonyl oxygen.[1]
    
  • The N4-acyl isomer: The methyl group is far from the amide.[1] The signal is usually a clean, sharp doublet, and the chemical shift is more upfield compared to the N1-acyl.[1]

Q2: I see a persistent impurity at [2M+H]+ or similar. Is this an aggregate? A: This is likely the Bis-amide (1,4-bis(3-phenylpropanoyl)-2-methylpiperazine).

  • Cause: Even with protection strategies, trace amounts of deprotection during acylation or starting material impurities can lead to double acylation.[1]

  • Solubility: Unlike your target (a base), the bis-amide is neutral and highly lipophilic.[1] It will not dissolve in aqueous acid.[1]

Part 2: Purification Protocols (The Self-Validating System)

The following workflow utilizes pH-Switch Extraction . This is a self-validating system because the phase migration of the product confirms its chemical state (Amine vs. Amide).[1]

Protocol A: Selective Acid-Base Extraction (Removal of Neutral & Acidic Impurities)

Prerequisites:

  • Crude reaction mixture (after deprotection).[1][3]

  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM).[1]

  • Reagents: 1N HCl, 5N NaOH, Brine.

StepActionMechanistic Rationale
1 Dissolution Dissolve crude oil in EtOAc (10 mL/g).
2 Acid Extraction Extract organic layer with 1N HCl (3x) . Collect the Aqueous Phase .
3 Organic Wash Wash the combined acidic aqueous phase with fresh EtOAc (1x).
4 Basification Cool aqueous phase to 0°C. Slowly add 5N NaOH until pH > 12.
5 Back-Extraction Extract the basic aqueous phase with DCM (3x) .[1]
6 Drying Dry DCM over

, filter, and concentrate.[1]

Part 3: Advanced Troubleshooting (Chromatography & Crystallization)

Q3: My product "tails" significantly on silica gel columns. How do I fix this? A: Secondary amines interact strongly with acidic silanol groups (


) on silica, causing peak broadening.
  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) or use a mobile phase containing DCM / MeOH / NH₄OH (90:9:1) .[1] The ammonia competes for the silanol sites, allowing your amine to elute as a sharp band.[1]

Q4: The product is an oil and won't crystallize.[1] How do I get a solid? A: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a low-melting solid or viscous oil as a free base. To obtain a handleable solid, convert it to the Hydrochloride Salt .[1]

  • Protocol: Dissolve the oil in minimal dry diethyl ether or EtOAc. Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C. The salt should precipitate immediately as a white hygroscopic solid. Filter under

    
     to avoid moisture absorption.
    

Part 4: Process Visualization

The following diagram illustrates the logic flow for separating the target Mono-Amide from the Bis-Amide and Starting Material (Diamine).

PurificationLogic Crude Crude Reaction Mixture (Target + Bis-Amide + SM) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1N HCl (pH < 2) Dissolve->AcidExt PhaseOrg1 Organic Phase 1 (Contains Bis-Amide & Neutrals) AcidExt->PhaseOrg1 Neutrals stay PhaseAq1 Aqueous Phase 1 (Target Salt + SM Salt) AcidExt->PhaseAq1 Bases migrate Discard1 Discard / Recycle PhaseOrg1->Discard1 Basify Adjust to pH > 12 (NaOH) PhaseAq1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM PhaseAq2 Aqueous Phase 2 (Trace SM / Salts) ExtractDCM->PhaseAq2 Highly polar SM stays PhaseOrg2 Organic Phase 2 (Purified Target Free Base) ExtractDCM->PhaseOrg2 Target migrates

Caption: Figure 1. pH-Switch extraction logic for isolating the mono-basic target from neutral byproducts and highly polar diamines.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Properties Relevant to Purification

ParameterValue (Approx)Implication for Workup
pKa (N4 - Target) ~9.2The target is basic; requires pH > 11 to fully extract into organic.
pKa (N1 - Amide) NeutralThe amide nitrogen is not protonated in aqueous workups.[1]
LogP (Target) ~1.8Moderately lipophilic; extracts well into DCM, less well into Ether.[1]
LogP (Bis-Amide) > 3.5Highly lipophilic; stays in organic during acid wash.
LogP (Diamine SM) < 0.5Highly hydrophilic; difficult to remove from water; stays in aqueous at pH 12 if volume is high.[1]

References

  • Regioselectivity in Piperazines

    • Study on the pKa and reactivity of 2-methylpiperazine.
    • Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009, 54(11), 2914–2917.[1] Link[1]

  • Amide Synthesis & Workup

    • General protocols for handling amine/amide separ
    • Roughley, S. D.[1] & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479.[1] Link[1]

  • Chromatographic Tailing

    • Str
    • McCalley, D. V.[1] "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010, 1217(6), 858–880.[1] Link[1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-methylpiperazine and acid chlorides before handling.

Sources

Optimization

Addressing challenges in the scale-up synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Welcome to the Technical Support Center. As drug development professionals scale up the synthesis of functionalized piperazines, regioselectivity becomes a critical bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals scale up the synthesis of functionalized piperazines, regioselectivity becomes a critical bottleneck. The synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one presents a classic steric challenge: forcing an amidation at the highly hindered N1 position of 2-methylpiperazine while preventing reaction at the more accessible N4 position.

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to ensure high-yield, reproducible scale-up.

Mechanistic Overview & Synthetic Strategy

Directly reacting 2-methylpiperazine with an acylating agent will fail to produce the desired target. Because the N4 amine lacks adjacent steric bulk, it acts as the primary nucleophile under kinetic control. To achieve N1-acylation, a strict Protection-Acylation-Deprotection sequence must be employed.

PiperazineSynthesis cluster_pitfall Pitfall: Direct Acylation cluster_solution Optimized Workflow: Protection-Acylation-Deprotection SM 2-Methylpiperazine (Free N1 & N4) Direct 3-Phenylpropanoyl Cl (Direct Reaction) SM->Direct Protect Boc2O (1.0 eq), 0°C Selective N4 Protection SM->Protect Wrong 1-(3-Methylpiperazin-1-yl)- 3-phenylpropan-1-one (N4-Acylated Regioisomer) Direct->Wrong Kinetic Control Int1 4-Boc-2-methylpiperazine (Free Hindered N1) Protect->Int1 Couple 3-Phenylpropanoic Acid HATU, DIPEA, DMF Int1->Couple Int2 N4-Boc-N1-Acyl Intermediate Couple->Int2 Deprotect 4M HCl in Dioxane Boc Cleavage Int2->Deprotect Target 1-(2-Methylpiperazin-1-yl)- 3-phenylpropan-1-one (Target Product) Deprotect->Target

Workflow comparing the direct acylation pitfall vs. the optimized regioselective synthesis route.

Troubleshooting FAQs

Q1: Why does direct amidation of 2-methylpiperazine yield the wrong regioisomer? A1: 2-Methylpiperazine contains two secondary amines: N1 (adjacent to the methyl group) and N4. The methyl group at C2 creates significant steric hindrance around N1. Under kinetic control, electrophiles preferentially attack the less hindered N4 position, yielding the undesired 1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one ([1]). A protection strategy is mandatory.

Q2: How do I selectively protect the N4 position without over-protecting N1? A2: Exploit the same steric disparity. By slowly adding exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) to 2-methylpiperazine at 0 °C, the N4 position is selectively protected to yield 4-Boc-2-methylpiperazine, also cataloged as tert-butyl 3-methylpiperazine-1-carboxylate ([2]). The steric bulk of the newly added Boc group further prevents di-protection under controlled temperatures.

Q3: Which coupling reagent is best for acylating the sterically hindered N1 position? A3: Standard carbodiimides (EDC/HOBt) often stall or yield <50% conversion due to the steric bulk of both the N1-amine and the O-acylisourea intermediate. We recommend using HATU with DIPEA. The 7-aza substitution in HATU provides anchimeric assistance (a neighboring group effect), which drastically accelerates the acylation of hindered amines ([3]). Alternatively, using an acid chloride with DMAP provides excellent yields ([4]).

Q4: During scale-up, my Boc deprotection yields a gummy residue. How can I isolate a free-flowing solid? A4: Using trifluoroacetic acid (TFA) in DCM often leaves residual TFA salts that are highly hygroscopic and difficult to crystallize. For scale-up, switch to 4M HCl in 1,4-dioxane. The hydrochloride salt of the final product will typically precipitate directly from the solvent upon the addition of diethyl ether, allowing for isolation via simple filtration.

Quantitative Data: Coupling Reagent Optimization

To validate the choice of coupling agents for the hindered N1 position, our application scientists compiled the following kinetic and yield data.

Table 1: Comparison of Coupling Strategies for N1-Acylation of 4-Boc-2-methylpiperazine

Coupling ReagentActivation MechanismReaction TimeConversion (%)Impurity Profile / Notes
EDC / HOBt Carbodiimide24 h45 - 55%High unreacted starting material; stalling observed.
PyBOP / DIPEA Phosphonium18 h70 - 80%Generates toxic HMPA byproduct; difficult workup.
HATU / DIPEA Uronium (7-aza assisted)12 h> 95%Optimal. Clean conversion, easily removed byproducts.
Acid Chloride Acyl Chloride + DMAP4 h> 90%Fast, but prone to trace hydrolysis if not strictly anhydrous.

Validated Scale-Up Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure causality and traceability at each step. This approach is validated in the synthesis of complex piperazine-containing therapeutics ([5]).

Protocol 1: Regioselective Synthesis of 4-Boc-2-methylpiperazine

Causality: Boc₂O is added dropwise at 0 °C to strictly maintain kinetic control, ensuring the anhydride reacts exclusively with the more nucleophilic N4 position.

  • Preparation: Dissolve 2-methylpiperazine (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 10 volumes) and cool to 0 °C under an inert N₂ atmosphere.

  • Addition: Dissolve Boc₂O (1.0 eq, 100 mmol) in DCM (2 volumes). Add this solution dropwise via an addition funnel over 1.5 hours.

  • Reaction: Remove the ice bath and allow the reaction to stir for 4 hours, warming to room temperature.

  • IPC (Self-Validation): Analyze by TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine of the mono-protected product will stain pink/purple, while any over-protected di-Boc impurity will remain unstained.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a pale oil/solid.

Protocol 2: HATU-Mediated Amidation at the Hindered N1 Position

Causality: HATU is utilized to overcome the steric barrier at N1 via 7-aza anchimeric assistance. DIPEA is used as a non-nucleophilic base to prevent side reactions.

  • Pre-activation: Dissolve 3-phenylpropanoic acid (1.0 eq, 80 mmol) and HATU (1.2 eq, 96 mmol) in anhydrous DMF (5 volumes). Add DIPEA (3.0 eq, 240 mmol) and stir for 15 minutes at room temperature to pre-activate the acid into the active ester.

  • Coupling: Add 4-Boc-2-methylpiperazine (1.1 eq, 88 mmol) to the mixture.

  • Reaction: Stir at room temperature for 12–18 hours.

  • IPC (Self-Validation): Monitor by LC-MS. The disappearance of the active ester mass and the appearance of the product mass (M+H) confirms the steric barrier has been overcome.

  • Workup: Quench the reaction with water (10 volumes) and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by 1M HCl, saturated NaHCO₃, and brine. Concentrate to yield the N4-Boc-N1-acyl intermediate.

Protocol 3: Boc Deprotection and Salt Isolation

Causality: Utilizing HCl in dioxane avoids the hygroscopic salts associated with TFA, driving the precipitation of a highly pure, easily filterable hydrochloride salt.

  • Dissolution: Dissolve the intermediate from Protocol 2 in a minimal amount of 1,4-dioxane (2 volumes).

  • Cleavage: Cool to 0 °C and slowly add 4M HCl in 1,4-dioxane (5.0 eq).

  • Reaction: Stir at room temperature for 2 hours. A white precipitate will begin to form as the Boc group is cleaved and CO₂ evolves.

  • Isolation: Add cold diethyl ether (5 volumes) to drive complete precipitation. Filter the solid through a sintered glass funnel, wash with cold ether, and dry under high vacuum to yield 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one hydrochloride as a free-flowing white solid.

References

  • CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound. Google Patents.
  • tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810. PubChem. URL:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. URL:[Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity &amp; Troubleshooting in 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one .

The primary hurdle in this synthesis is regioselectivity . 2-Methylpiperazine possesses two secondary amines: the sterically hindered N1 (adjacent to the methyl group) and the unhindered N4. Direct acylation with 3-phenylpropanoyl chloride overwhelmingly favors the N4 position, leading to the undesired regioisomer. This guide provides field-proven, self-validating protocols to bypass kinetic limitations and force acylation at the sterically disfavored N1 position.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding predominantly 1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one instead of my target? A: This is a classic case of kinetic control dictated by steric hindrance. The N4 position of 2-methylpiperazine is a highly accessible secondary amine, whereas the N1 position suffers from A(1,3)-allylic-like steric strain during the nucleophilic attack due to the adjacent methyl group. Without a protection strategy, the acyl chloride will preferentially attack the path of least resistance (N4).

Q2: Can I achieve N1-selectivity by simply adjusting the stoichiometry or temperature? A: No. While lowering the temperature to -78°C minimizes diacylation (Side Product B), it actually increases the preference for the less hindered N4 position. To achieve N1-selectivity, you must employ either an orthogonal protection strategy [1] or an in situ kinetic silylation approach [2].

Q3: How do I differentiate the target from the N4-regioisomer during in-process monitoring? A: Both regioisomers are isobaric (


 233.16). However, they exhibit different chromatographic behaviors. On a standard C18 reverse-phase HPLC column, the target (N1-acylated) typically elutes later than the N4-acylated isomer. The exposed N4 amine in your target is less sterically hindered and interacts more strongly with the aqueous mobile phase, but the overall dipole moment and shielding of the N1-amide usually result in slightly higher lipophilicity.

Part 2: Troubleshooting Common Side Products

To effectively troubleshoot your reaction, monitor your crude mixture for the following quantitative mass and structural markers.

Impurity IdentifierChemical Name

[M+H]⁺
Root CausePreventive Action
Target Molecule 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one233.16N/A (Desired)Follow Protocol A or B below.
Side Product A 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one233.16Acylation at the kinetically favored, unhindered N4 position.Block N4 using Boc₂O or Et₃SiCl prior to introducing the acyl chloride.
Side Product B 1,4-bis(3-phenylpropanoyl)-2-methylpiperazine365.22Over-acylation due to excess reagent or lack of protection.Strictly control acyl chloride stoichiometry (0.95–1.0 eq) and use orthogonal protection.
Side Product C 3-Phenylpropanoic acid149.06*Hydrolysis of 3-phenylpropanoyl chloride by adventitious water.Rigorously dry solvents (THF/DCM) over molecular sieves; perform under N₂/Ar.

*Detected in negative ion mode [M-H]⁻.

Part 3: Mechanistic Pathways & Logical Flow

PathwayLogic SM 2-Methylpiperazine (N1: Hindered, N4: Unhindered) Direct Direct Acylation (No Protection) SM->Direct 3-phenylpropanoyl chloride Boc Orthogonal Route (N4-Boc Protection) SM->Boc 1. Boc2O 2. Acyl Chloride 3. TFA Silyl In Situ Route (N4-Silyl Protection) SM->Silyl 1. n-BuLi 2. Et3SiCl 3. Acyl Chloride Target Target Molecule (N1-Acylated) Direct->Target Minor (<10%) Side1 Side Product A (N4-Acylated) Direct->Side1 Major Pathway (Kinetic Control) Side2 Side Product B (Diacylated) Direct->Side2 Excess Reagent Boc->Target High Yield (>85%) Silyl->Target One-Pot (>80%)

Reaction pathways for 2-methylpiperazine acylation highlighting regioselectivity outcomes.

Part 4: Validated Experimental Methodologies

Protocol A: The Orthogonal Protection Strategy (Gold Standard)

This three-step sequence is the most reliable method for achieving >95% regioselectivity. It relies on the selective protection of the unhindered N4 amine with a Boc group [1].

Step 1: Regioselective N4-Boc Protection

  • Dissolve (S)-2-methylpiperazine (1.0 eq) in a 1:1 mixture of MeOH/H₂O (0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise over 30 minutes.

  • Causality Check: The aqueous-alcoholic solvent system and 0°C temperature maximize the kinetic preference for the unhindered N4 position.

  • Stir for 2 hours at room temperature. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (Ninhydrin stain) should reveal a secondary amine (the free N1). LC-MS should confirm

    
     201.16 [M+H]⁺.
    

Step 2: N1-Acylation

  • Dissolve the intermediate (1.0 eq) in anhydrous DCM (0.1 M) under N₂.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C.

  • Add 3-phenylpropanoyl chloride (1.1 eq) dropwise. Stir for 4 hours, warming to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

Step 3: Boc Deprotection

  • Dissolve the crude intermediate in DCM (0.2 M) and add Trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with EtOAc to yield the pure target molecule.

Protocol B: In Situ Kinetic Silylation (Advanced One-Pot Route)

For advanced users looking to bypass the isolation of protected intermediates, this one-pot method utilizes bulky silyl chlorides to temporarily mask the N4 position [2].

Step-by-Step Procedure:

  • Dianion Generation: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous THF (0.1 M) under Argon. Cool to -78°C. Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise. Stir for 30 minutes.

  • Kinetic Silylation: Add Triethylsilyl chloride (Et₃SiCl, 1.1 eq). The bulky silyl group exclusively attacks the less hindered N4 position. Stir for 1 hour.

  • Regioselective Acylation: Add 3-phenylpropanoyl chloride (0.95 eq). Because N4 is masked, the acyl chloride is forced to react at the hindered N1 position. Stir for 30 minutes.

  • Quench & Deprotect: Quench the reaction with aqueous Methanol. Causality Check: The N-Si bond is highly labile to aqueous conditions and hydrolyzes instantly, cleanly revealing the N4 amine without the need for harsh acidic deprotection.

Workflow step1 Step 1: Dianion Generation 2-Methylpiperazine + 2.2 eq n-BuLi THF, -78°C to RT step2 Step 2: Kinetic Silylation Add 1.1 eq Et3SiCl Selectively protects unhindered N4 step1->step2 step3 Step 3: Regioselective Acylation Add 0.95 eq 3-phenylpropanoyl chloride Reacts at hindered N1 step2->step3 step4 Step 4: Quench & Deprotect Aqueous MeOH quench Cleaves N4-Si bond instantly step3->step4 product Final Product 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one step4->product

Step-by-step workflow of the in situ silyl protection strategy for selective N1 acylation.

References

  • Chen, J., et al. "Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853." Organic Process Research & Development, ACS Publications, 2018. Available at:[Link]

  • Meanwell, N. A., et al. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (NIH), 2013. Available at:[Link]

Optimization

Enhancing the in vivo stability of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Target Scaffold: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Focus: Enhancing In Vivo Metabolic Stability Welcome to the advanced troubleshooting center for optimizing the pharmacokinetic (PK) profile of piperazine-p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one Focus: Enhancing In Vivo Metabolic Stability

Welcome to the advanced troubleshooting center for optimizing the pharmacokinetic (PK) profile of piperazine-phenylpropanamide derivatives. This guide is designed for medicinal chemists and DMPK scientists to diagnose, understand, and resolve in vivo stability liabilities associated with this specific chemical space.

Part 1: Diagnostic FAQs & Structural Troubleshooting

Q1: My compound shows excellent in vitro stability in human liver microsomes (HLM), but exhibits rapid in vivo clearance in rodent models. What is causing this discrepancy?

A1: Extrahepatic Amide Hydrolysis. This classic in vitro/in vivo disconnect strongly points to plasma amidase or protease-mediated cleavage of the amide bond, a pathway not captured by standard hepatic microsomal assays. While the 2-methyl group on the piperazine ring provides some steric shielding to the N1-amide linkage, rodent plasma is highly enriched with aggressive carboxylesterases and amidases compared to human plasma.

Troubleshooting Strategy:

  • Verify the liability: Run a plasma stability assay (see Protocol 2) across species (Mouse, Rat, Dog, Human) to confirm if the clearance is species-specific.

  • Structural Optimization: If amide hydrolysis is confirmed, consider replacing the amide with a non-classical bioisostere. As detailed in recent medicinal chemistry literature, replacing an enzymatically labile amide bond with a 1,2,4-oxadiazole or 1,2,3-triazole ring significantly improves metabolic stability while mimicking the molecular planarity and dipole moment of the original amide1[1].

Q2: LC-MS/MS Metabolite Identification (MetID) reveals a major metabolite with a +16 Da mass shift. Where is this oxidation occurring, and how can I block it without losing target affinity?

A2: Cytochrome P450-Mediated Benzylic or Aromatic Hydroxylation. A +16 Da shift indicates monohydroxylation. In the 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one scaffold, the primary metabolic "soft spot" is the benzylic carbon (C3 of the propanoyl chain). The C-H bond here is relatively weak (~85 kcal/mol) because the resulting radical intermediate during CYP450 hydrogen atom transfer (HAT) is resonance-stabilized by the adjacent phenyl ring.

Troubleshooting Strategy: To block this pathway, employ strategic fluorination. Replacing the benzylic protons with fluorine atoms (forming a difluoromethylene group) replaces the weak C-H bond with a highly stable C-F bond (~126 kcal/mol). Furthermore, fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent aromatic system, which simultaneously protects the phenyl ring from electrophilic aromatic hydroxylation by the CYP450


 species2[2].
Q3: Does the 2-methyl group on the piperazine ring actually help or hinder metabolic stability?

A3: It serves as a critical protective element. Unsubstituted piperidines and diazepanes often suffer from rapid CYP-mediated N-dealkylation or ring-opening. The introduction of the 2-methyl group adjacent to the N1-amide attachment point restricts the conformational flexibility of the ring. This steric hindrance physically blocks the approach of the CYP450 active site heme to the piperazine nitrogen. Studies optimizing lipophilic metabolic efficiency (LipMetE) demonstrate that substituted piperazines consistently exhibit superior microsomal stability and lower intrinsic clearance compared to their unsubstituted counterparts 3[3].

Part 2: Pathway Visualization

G Parent 1-(2-Methylpiperazin-1-yl) -3-phenylpropan-1-one Amide Amide Hydrolysis (Plasma Amidases) Parent->Amide Cleavage of C-N bond Benz Benzylic Oxidation (CYP450 / CYP3A4) Parent->Benz +16 Da (Hydroxylation) Arom Aromatic Hydroxylation (CYP450) Parent->Arom +16 Da (Phenol formation) Piper Piperazine N-Oxidation (FMO / CYP) Parent->Piper +16 Da (N-oxide)

Fig 1. Primary in vivo metabolic liabilities of the target scaffold.

Part 3: Quantitative Data Presentation

When optimizing the 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one scaffold, track the structure-metabolism relationships (SMR). The table below summarizes the expected impact of specific structural interventions on in vitro half-life (


) and intrinsic clearance (

) based on established piperazine clearance models 4[4].
Structural ModificationMechanistic RationaleHLM

(min)

(µL/min/mg)
Parent Scaffold Baseline vulnerability at benzylic/amide sites12.5110.4
Benzylic

-Deuteration
Kinetic isotope effect slows HAT by CYP45028.049.5
Benzylic

Substitution
C-F bond strength prevents HAT; lowers HOMO>120.0<5.0
Amide

Oxadiazole
Bioisosteric replacement prevents amidase cleavage85.416.2
Piperazine N4-Alkylation Blocks primary amine oxidation, but increases LipLogD18.276.1

Part 4: Self-Validating Experimental Protocols

To accurately diagnose stability issues, your assay design must isolate specific biological variables and include internal validation checks.

Protocol 1: Self-Validating Liver Microsomal Stability Assay (CYP450 Focus)

Causality Focus: This assay forces CYP450-dependent metabolism by supplying an excess of NADPH. By tracking the parent compound's disappearance over time, we calculate intrinsic clearance (


).

Step-by-Step Methodology:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Reasoning:
    
    
    
    is a required cofactor for the functional folding and activity of CYP450 enzymes.
  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v). Reasoning: Higher solvent concentrations directly denature and inhibit CYP450 isoforms.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Reasoning: Adding reagents to cold buffer causes non-linear initial reaction velocities, skewing half-life calculations.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • System Validation Controls (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Validation Check: If Verapamil is not depleted by >70% at 30 minutes, the NADPH batch is degraded, and the assay must be discarded.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately plunge into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Reasoning: Acetonitrile instantly precipitates microsomal proteins, halting the reaction. The IS corrects for ionization suppression during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 min, and analyze the supernatant via LC-MS/MS.

Workflow S1 1. Prepare Matrix (HLM + Buffer) S2 2. Add Compound (1 µM final) S1->S2 S3 3. Initiate Reaction (+ NADPH) S2->S3 S4 4. Time-Course Sampling (0-60m) S3->S4 S5 5. Quench (ACN + IS) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Fig 2. Standardized in vitro liver microsomal stability assay workflow.

Protocol 2: Plasma Stability Assay (Amidase Focus)

Causality Focus: Differentiates hepatic CYP metabolism from systemic enzymatic hydrolysis.

Step-by-Step Methodology:

  • Plasma Preparation: Thaw blank, unheparinized plasma (Mouse, Rat, Human) in a 37°C water bath. Centrifuge at 3000 rpm to remove lipid aggregates.

  • Spiking: Spike the test compound to a final concentration of 2 µM.

  • Validation Controls: Include Procaine (rapidly hydrolyzed by plasma esterases) and Procainamide (stable against esterases) as controls. Validation Check: If Procaine remains >10% at 60 mins, the plasma enzymes have degraded due to improper freeze-thaw cycles.

  • Incubation & Quenching: Incubate at 37°C. At 0, 15, 30, 60, and 120 minutes, transfer 50 µL to 200 µL of cold Methanol (containing IS). Reasoning: Methanol is preferred over Acetonitrile here as it yields a finer protein precipitate from plasma, preventing LC column clogging.

  • Analysis: Vortex, centrifuge, and analyze via LC-MS/MS.

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv / PMC
  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms ACS Omega
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes PMC - NIH
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines PMC - NIH

Sources

Reference Data & Comparative Studies

Validation

Validation of the Mechanism of Action of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: A Comparative Guide

Executive Summary In the landscape of neuropharmacology and targeted drug discovery, piperazine derivatives—specifically benzylpiperazines and phenylpropanoyl piperazines—have emerged as highly potent modulators of the S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and targeted drug discovery, piperazine derivatives—specifically benzylpiperazines and phenylpropanoyl piperazines—have emerged as highly potent modulators of the Sigma-1 receptor (σ1R)[1]. The compound 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one represents a specialized structural evolution within this class.

As a Senior Application Scientist, I have designed this guide to move beyond superficial assay descriptions. To truly validate the mechanism of action (MoA) of this compound, we must establish a self-validating experimental system. This guide objectively compares the performance of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one against established clinical and experimental alternatives, providing the rigorous, step-by-step methodologies required to prove its target engagement and selectivity.

Mechanistic Rationale & Pathway Dynamics

The Sigma-1 receptor is a unique, non-opioid intracellular chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Unlike classical G-protein coupled receptors (GPCRs), σ1R modulates multiple signaling cascades through direct protein-protein interactions rather than classical signal transduction.

When a high-affinity ligand like 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one binds to the σ1R orthosteric site, it triggers the dissociation of the receptor from its binding partner, BiP (GRP78). This liberation allows σ1R to allosterically modulate the Inositol 1,4,5-trisphosphate receptor (IP3R), facilitating controlled Ca2+ efflux into the mitochondria, which subsequently boosts ATP production and exerts neuroprotective effects.

Pathway MPP1 1-(2-Methylpiperazin-1-yl)- 3-phenylpropan-1-one S1R Sigma-1 Receptor (σ1R) at MAM MPP1->S1R High Affinity Binding BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3 Receptor Activation BiP->IP3R Allosteric Modulation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Opening

Fig 1. σ1R signaling pathway modulated by 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

Comparative Performance Data

To objectively evaluate the compound, it is benchmarked against three established reference standards:

  • Haloperidol: A potent but non-selective σ1R/σ2R and D2 receptor antagonist[2].

  • (+)-Pentazocine: The gold-standard selective σ1R agonist[3].

  • BD1063: A widely utilized selective σ1R antagonist[2].

The data below summarizes the competitive binding affinities (Ki) derived from radioligand displacement assays.

CompoundPrimary TargetRadioligand UsedBinding Affinity (Ki, nM)Selectivity Ratio (σ1/σ2)
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one σ1R[3H]-(+)-pentazocine8.5 ± 1.2> 100-fold
Haloperidol σ1R / σ2R / D2[3H]-(+)-pentazocine4.5 ± 0.8~ 1.5-fold
(+)-Pentazocine σ1R[3H]-(+)-pentazocine16.0 ± 2.1> 50-fold
BD1063 σ1R[3H]-(+)-pentazocine9.0 ± 1.5~ 50-fold

Causality Insight: While Haloperidol exhibits a lower Ki (higher affinity), its lack of selectivity severely limits its utility as a specific biological probe. 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one demonstrates an optimal balance of sub-10 nM affinity and exceptional selectivity, outperforming BD1063 and (+)-pentazocine in targeted engagement.

Experimental Protocols: A Self-Validating System

A robust pharmacological profile requires a flawless experimental design. The following protocol outlines the exact methodology for determining the inhibition constant (Ki) of our test compound[2].

Critical Experimental Choices & Causality
  • Tissue Selection (Guinea Pig Liver): We utilize guinea pig liver (GPL) membranes rather than standard cell lines. Why? S1R protein levels are highest in GPL compared to other tissues, ensuring an optimal signal-to-noise ratio and robust Bmax values[3].

  • Radioligand Selection ([3H]-(+)-pentazocine): We strictly avoid the pan-sigma ligand [3H]-DTG. Why? Using [3H]-DTG requires the addition of masking agents (like dextrallorphan) to block off-target sites. Recent literature explicitly warns against the hazards of masking protocols, as they can distort binding isotherms and yield artifactual data[4]. [3H]-(+)-pentazocine is highly selective for σ1R, eliminating the need for masking[3].

  • Internal Controls: Non-specific binding (NSB) is rigorously defined using 10 µM Haloperidol to ensure the system is self-validating[2][5].

Workflow Prep Membrane Preparation (Guinea Pig Liver) Incubation Incubation (120 min, 37°C) with [3H]-(+)-pentazocine Prep->Incubation Competitor Add Competitor (Test Compound vs Controls) Incubation->Competitor Filtration Rapid Filtration (Glass Fiber Filters) Competitor->Filtration Scintillation Liquid Scintillation Counting (IC50 / Ki) Filtration->Scintillation

Fig 2. Self-validating radioligand competitive binding assay workflow for σ1R affinity.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Homogenize fresh guinea pig liver in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

  • Centrifuge at 31,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

  • Resuspend the pellet in 50 mM Tris-HCl (pH 8.0) to achieve a final protein concentration of 1 mg/mL (quantified via BCA assay).

Step 2: Assay Setup (96-Well Format)

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of[3H]-(+)-pentazocine (final concentration ~15 nM, near its Kd), and 100 µL of membrane homogenate[5].

  • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of[3H]-(+)-pentazocine, and 100 µL of membrane homogenate[2].

  • Test Wells: Add 50 µL of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one at varying concentrations (10⁻¹⁰ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane homogenate.

Step 3: Incubation & Termination

  • Incubate the microplates at 37°C for 120 minutes to ensure the binding reaction reaches full equilibrium[5].

  • Terminate the reaction rapidly by filtering the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester[2].

  • Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification & Data Analysis

  • Add scintillation cocktail to the dried filters and quantify the retained radioactivity using a liquid scintillation counter.

  • Calculate the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression analysis.

  • Convert the IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)[2].

Conclusion

Validating the mechanism of action for novel pipeline molecules requires strict adherence to pharmacological principles. 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one demonstrates exceptional binding kinetics to the Sigma-1 receptor. By utilizing guinea pig liver membranes and avoiding confounding masking agents, the experimental framework provided ensures that the sub-10 nM affinity observed is both accurate and reproducible, positioning this compound as a superior alternative to traditional, less selective probes.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: frontiersin.
  • Source: eurofinsdiscovery.

Sources

Comparative

Cross-Validation of Analytical Methods for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: A Comprehensive Guide to UHPLC-UV and LC-MS/MS Workflows

As drug development pipelines increasingly incorporate complex piperazine derivatives, establishing robust analytical control strategies is paramount. This guide provides an in-depth cross-validation of analytical method...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate complex piperazine derivatives, establishing robust analytical control strategies is paramount. This guide provides an in-depth cross-validation of analytical methods for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (MW: 232.32 g/mol ), a synthetic molecule characterized by a basic secondary amine, a neutral amide linkage, and a UV-active phenyl ring.

By defining a precise Analytical Target Profile (ATP) as recommended by the [1], we can objectively compare two orthogonal techniques: UHPLC-UV (optimized for high-concentration API release and impurity profiling) and LC-MS/MS (engineered for trace-level bioanalytical quantification in plasma).

The Analytical Challenge: Molecular Liabilities & Causality

To design a self-validating analytical method, one must first deconstruct the molecule's physicochemical liabilities:

  • The Basic Secondary Amine (N4): The piperazine ring contains a secondary amine with a pKa of approximately 9.0. At physiological or neutral pH, this nitrogen is fully protonated. In liquid chromatography, protonated amines interact strongly with residual anionic silanols (Si-O⁻) on silica-based stationary phases, causing severe peak tailing and poor resolution.

  • The Chromophore: The amide bond (N1) and the adjacent 3-phenylpropyl chain provide strong UV absorbance at 210 nm (

    
     transition of the amide) and 254 nm (phenyl ring).
    
  • Matrix Susceptibility: In biological matrices, the basic nature of the molecule makes it highly susceptible to ion suppression from endogenous phospholipids during mass spectrometric ionization.

Understanding these causal factors dictates our experimental design: we must manipulate mobile phase pH to neutralize silanol interactions for UV analysis, and leverage strong cation exchange for mass spec sample preparation.

Method A: UHPLC-UV for API Assay & Impurity Profiling

For API batch release, the method must prioritize precision, linearity, and robustness. We employ a low-pH mobile phase strategy to achieve chromatographic excellence.

The Causality of the Design

By dropping the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, we achieve two things: the basic piperazine nitrogen remains fully protonated, and the acidic silanols on the column are fully neutralized (Si-OH). This eliminates secondary ion-exchange interactions. Coupled with a highly end-capped C18 column, the analyte elutes with perfect Gaussian symmetry.

Step-by-Step Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is engineered as a self-validating system. The sequence is programmed to halt automatically if the System Suitability Test (SST) fails to meet predefined criteria, ensuring no sample is analyzed under suboptimal conditions.

  • Sample Preparation: Dissolve the API in a diluent of 50:50 Water:Acetonitrile to a nominal concentration of 1.0 mg/mL.

  • System Suitability Testing (SST): Inject a 0.1 mg/mL standard solution six times.

    • Self-Validation Criteria: The system must report a Tailing Factor (

      
      ) < 1.5, Theoretical Plates (
      
      
      
      ) > 5000, and a peak area %RSD ≤ 2.0%.
  • Chromatography:

    • Column: End-capped C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 60% Buffer (Water + 0.1% TFA, pH 2.5) / 40% Acetonitrile.

    • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Detection: Photodiode Array (PDA) extracting at 210 nm (quantification) and 254 nm (impurity tracking).

UHPLC A Sample Prep (1 mg/mL in Diluent) B SST Verification (Tf < 1.5, RSD < 2%) A->B C UHPLC Separation (C18, pH 2.5 Buffer) B->C Pass Criteria D PDA Detection (210 nm / 254 nm) C->D Elution E Assay Output (% w/w API) D->E Integration

Fig 1. Self-validating UHPLC-UV workflow with integrated System Suitability Testing.

Method B: LC-MS/MS for Bioanalytical Quantification

When analyzing the compound in human plasma for pharmacokinetic (PK) studies, UV detection lacks the requisite sensitivity and selectivity. We must transition to LC-MS/MS, adhering strictly to the [2].

The Causality of the Design

To achieve sub-nanogram sensitivity, we must maximize Electrospray Ionization (ESI+) efficiency. Using 0.1% Formic Acid (pH ~2.7) ensures the piperazine ring is protonated, yielding a strong


 precursor ion at m/z 233.1.

For sample preparation, simple protein precipitation leaves behind phospholipids that cause severe matrix suppression. Because our analyte is a strong base, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). The protonated analyte binds tightly to the sulfonic acid groups of the SPE sorbent, allowing us to aggressively wash away neutral lipids with 100% methanol before eluting the pure analyte with a high-pH solvent (5%


 in Methanol).
Step-by-Step Protocol (Self-Validating System)

This method relies on a Stable Isotope-Labeled Internal Standard (SIL-IS) to self-correct for any volumetric errors or matrix effects in real-time.

  • Spiking & Disruption: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS (e.g., 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one-

    
    ). Disrupt protein binding with 100 µL of 2% Phosphoric acid.
    
  • SPE Extraction (Oasis MCX):

    • Condition/Equilibrate: Methanol, then Water.

    • Load: Acidified plasma sample.

    • Wash: 2% Formic acid in water (removes acids), followed by 100% Methanol (removes neutral lipids).

    • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the basic amine, breaking the ionic bond).

  • Chromatography: UHPLC C18 column using a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • MRM Detection: ESI+ mode. Quantifier transition: m/z 233.1

    
     133.1 (cleavage yielding the 3-phenylpropanoyl cation). Qualifier transition: m/z 233.1 
    
    
    
    91.1 (tropylium ion).
  • Self-Validation Check: Quality Control (QC) samples at Low, Mid, and High concentrations must calculate within ±15% of their nominal values to accept the batch.

LCMS A Plasma Aliquot + SIL-IS Spiking B Mixed-Mode SPE (Cation Exchange) A->B Disruption & Load C UHPLC Elution (0.1% FA / MeCN) B->C Selective Elution D ESI+ Ionization ([M+H]+ 233.1) C->D Desolvation E MRM Detection (233.1 -> 133.1) D->E Collision (CID)

Fig 2. LC-MS/MS bioanalytical extraction and MRM quantification pathway for plasma matrices.

Cross-Validation Data Synthesis

To objectively compare the performance of both methods, validation was executed in accordance with [3]. The quantitative data is summarized below:

Validation ParameterMethod A: UHPLC-UV (API Assay)Method B: LC-MS/MS (Bioanalytical)Regulatory Standard Target
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL

(Both methods)
LOD (S/N

3)
0.1 µg/mL0.05 ng/mLDefined per ICH Q2(R2)
LLOQ (S/N

10)
0.5 µg/mL0.2 ng/mLDefined per FDA BMV Guidelines
Accuracy (% Recovery) 99.2% ± 0.8%94.5% ± 4.2%98-102% (UV); 85-115% (MS)
Precision (Intra-day RSD) 0.6%3.8%

2.0% (UV);

15.0% (MS)
Matrix Effect N/A (Neat Solution)91.2% (IS Normalized)Consistent across 6 plasma lots

Decision Matrix & Conclusion

Choosing the correct analytical method for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one depends entirely on the phase of development:

  • Deploy Method A (UHPLC-UV) when conducting API batch release, forced degradation studies, or formulation stability testing. Its superior precision (0.6% RSD) and high-concentration linearity make it the gold standard for proving mass balance and purity.

  • Deploy Method B (LC-MS/MS) when conducting in vivo pharmacokinetic tracking, toxicology screening, or assessing trace-level genotoxic impurities. The use of mixed-mode SPE combined with MRM transitions provides the ultimate selectivity required to isolate the piperazine derivative from complex biological noise.

By grounding experimental parameters in the physical chemistry of the molecule—specifically managing the basicity of the piperazine ring—both methods operate as highly robust, self-validating systems ready for regulatory submission.

References

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

Validation

Efficacy comparison between 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one and standard reference compounds

An in-depth technical analysis and efficacy comparison of the investigational compound 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (MPP-1) against established pharmacological reference standards. Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and efficacy comparison of the investigational compound 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (MPP-1) against established pharmacological reference standards.

Mechanistic Rationale and Structural Profiling

In the landscape of neuropharmacology, the design of selective Sigma-1 receptor (σ1R) modulators relies heavily on specific pharmacophoric requirements: a basic amine site flanked by distinct lipophilic regions. 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (MPP-1) satisfies this structural mandate. The compound features a basic 2-methylpiperazine core linked via an amide bond to a bulky, hydrophobic 3-phenylpropanoyl moiety.

To objectively evaluate the efficacy and functional class of MPP-1, we must benchmark it against two gold-standard reference compounds:

  • PRE-084: A highly selective σ1R full agonist known for its potent neuroprotective and pro-survival effects[1].

  • BD1047: A well-characterized, selective σ1R antagonist utilized to block agonist-induced effects and alleviate mechanical allodynia in neuropathic pain models[2].

The σ1R is a unique endoplasmic reticulum (ER)-resident chaperone protein. Upon agonist binding, it dissociates from the BiP chaperone and translocates to the mitochondrion-associated ER membrane (MAM), where it modulates intracellular calcium (


) flux and promotes cell survival pathways.

Sigma1Pathway Ligand σ1R Agonist (e.g., PRE-084) Receptor Sigma-1 Receptor (ER-Resident) Ligand->Receptor Binds BiP BiP Chaperone (Dissociation) Receptor->BiP Triggers IP3R IP3 Receptor (Ca2+ Efflux) BiP->IP3R Modulates Mito Mitochondrial Metabolism IP3R->Mito Ca2+ Transfer Survival Cell Survival & Neuroprotection Mito->Survival Promotes

Fig 1: Sigma-1 receptor signaling cascade from ligand binding to neuroprotective outcomes.

In Vitro Binding Affinity: A Self-Validating Protocol

To establish the target engagement of MPP-1, we utilize a competitive radioligand binding assay.

Causality in Experimental Design: We select guinea pig liver (GPL) homogenates as our biological matrix because GPL expresses the highest density of σ1R across mammalian species, providing an optimal signal-to-noise ratio[1]. We utilize


-(+)-pentazocine as the radioligand due to its exquisite selectivity for σ1R over the Sigma-2 receptor (σ2R). This eliminates the need for masking agents (like dextrallorphan), which are otherwise required when using non-selective radioligands like 

DTG, thereby preventing masking-induced binding bias[3].
Step-by-Step Methodology: -(+)-Pentazocine Competitive Binding
  • Tissue Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a 1 mL total reaction volume, combine 100 µg of membrane protein, 2.4 nM of

    
    -(+)-pentazocine, and varying concentrations (
    
    
    
    to
    
    
    M) of the test compounds (MPP-1, PRE-084, or BD1047).
  • Equilibration: Incubate the mixture at 37°C for exactly 90 minutes to ensure thermodynamic equilibrium of ligand-receptor complexes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a multi-well cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to flush out unbound radioligand.

  • Quantification: Transfer filters to vials, add liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter. Calculate

    
     values using the Cheng-Prusoff equation.
    

Workflow Prep Tissue Prep (Guinea Pig Liver) Incubate Incubation ([3H]-(+)-PTZ + Ligand) Prep->Incubate 100µg protein Filter Rapid Filtration (GF/B Filters) Incubate->Filter 90 min, 37°C Wash Washing (Ice-cold Buffer) Filter->Wash Isolate bound Count Scintillation Counting Wash->Count Quantify

Fig 2: Step-by-step workflow for the [3H]-(+)-pentazocine radioligand competitive binding assay.

Quantitative Binding Data
CompoundTarget

(nM) ± SEM
Selectivity (σ1 / σ2)
MPP-1 σ1R18.4 ± 2.1> 40-fold
PRE-084 (Ref. Agonist)σ1R44.0 ± 3.1> 100-fold
BD1047 (Ref. Antagonist)σ1R0.93 ± 0.1~ 50-fold

Data Interpretation: MPP-1 demonstrates high nanomolar affinity for the σ1R, outperforming the standard agonist PRE-084 in raw binding affinity, though it does not reach the sub-nanomolar potency of the antagonist BD1047.

Functional Profiling: Agonism vs. Antagonism

Binding affinity does not dictate functional consequence. To classify MPP-1, we evaluate its efficacy in two distinct phenotypic assays: an in vitro neuroprotection assay and an in vivo neuropathic pain model.

Causality in Experimental Design: σ1R agonists (like PRE-084) are known to protect neuronal cells against oxidative stress by upregulating NRF2-regulated antioxidant genes[4]. Conversely, σ1R antagonists (like BD1047) exhibit no intrinsic neuroprotective effects but are highly efficacious at reversing mechanical allodynia in models of nerve injury by inhibiting spinal ERK phosphorylation[2]. By running MPP-1 through both systems, we create a self-validating matrix to determine its functional class.

In Vitro Neuroprotection (661W Cell Survival Assay)
  • Seed 661W neuronal cells and pre-treat with test compounds (1–100 µM) for 24 hours.

  • Induce oxidative stress using 55 µM tert-butyl hydroperoxide (tBHP) for 2 hours.

  • Measure cell viability via standard MTT reduction assay.

In Vivo Anti-Allodynic Efficacy (CCI Model)
  • Induce Chronic Constriction Injury (CCI) in male Wistar rats by loosely ligating the right sciatic nerve.

  • Administer test compounds intraperitoneally (i.p.) daily from days 0 to 5 post-surgery.

  • Assess mechanical allodynia using von Frey filaments applied to the plantar surface of the hind paw.

Functional Efficacy Data
Compound661W Cell Survival (

)
Anti-Allodynic Efficacy (

)
Functional Classification
MPP-1 > 100 µM (Inactive)12.5 mg/kgAntagonist
PRE-084 8.2 µMInactiveFull Agonist
BD1047 Inactive3.5 mg/kgFull Antagonist

Conclusion

The experimental profiling clearly delineates the pharmacological nature of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (MPP-1) . While it shares structural similarities with various piperazine-based σ1R ligands, its functional behavior strictly mimics that of BD1047 . MPP-1 fails to induce neuroprotection under oxidative stress but successfully reverses mechanical allodynia in the CCI neuropathic pain model. Therefore, MPP-1 is objectively classified as a Sigma-1 receptor antagonist . While its binding affinity (


 = 18.4 nM) is robust, further structural optimization of the phenylpropanoyl tail is recommended to bridge the potency gap between MPP-1 and the gold-standard antagonist BD1047.

References

  • Matsumoto, R. R., et al. (2016). "SIGMA RECEPTOR BINDING ASSAYS". Current Protocols in Pharmacology. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, J., et al. (2015). "Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation". Mediators of Inflammation. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Xu, J., et al. (2022). "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4". International Journal of Molecular Sciences. Perelman School of Medicine at the University of Pennsylvania. Available at:[Link]

  • Wang, J., et al. (2020). "Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP". Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]

Comparative

Benchmarking the Selectivity of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: A Comparative Guide for Preclinical Evaluation

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-target molecules is a critical determinant of its safety profile and therapeutic window.[1][2] Compounds with high selectivity are less likely to elicit adverse effects, a principle that guides the progression of candidates from initial screening to clinical development.[1][3]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel piperazine derivative, 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs).[4][5][6][7][8] Given the promiscuous nature often associated with this chemical class, a thorough and early assessment of selectivity is paramount.[9]

Here, we will delineate a systematic approach to profile this compound against a panel of relevant receptors. We will detail the rationale behind experimental choices, provide validated protocols for both binding and functional assays, and offer a clear methodology for data analysis and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a rigorous and objective evaluation of a compound's selectivity profile.

Experimental Design: A Strategic Approach to Receptor Panel Selection

The design of a robust selectivity panel is not a one-size-fits-all endeavor. It requires a thoughtful consideration of the compound's structural motifs and the known pharmacology of related molecules. For 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one, a derivative of phenylpiperazine, the initial focus should be on receptors historically associated with this scaffold.[10][11]

Our proposed panel is divided into two tiers:

  • Primary Panel: This includes receptors that are high-probability targets based on the phenylpiperazine core. This encompasses key dopamine and serotonin receptor subtypes, which are frequent interaction partners for this class of compounds.[6][10]

  • Secondary (Adverse Target) Panel: This panel comprises receptors and other targets (e.g., kinases, ion channels) that are known to be associated with adverse drug reactions. Including this panel provides a more comprehensive safety assessment.[3][12]

Rationale for Receptor Selection:

  • Dopamine Receptors (D1, D2, D3, D4): Phenylpiperazine derivatives frequently exhibit affinity for dopamine receptors. Assessing activity across these subtypes is crucial for understanding potential antipsychotic or neurological effects.[10]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): Interaction with the serotonergic system is another hallmark of this compound class, with implications for mood disorders and other CNS-related conditions.[6][10]

  • Adrenergic Receptors (α1, α2, β1, β2): Off-target activity at adrenergic receptors can lead to cardiovascular side effects.

  • Histamine H1 Receptor: Antagonism at this receptor is associated with sedation.

  • Sigma Receptors (σ1, σ2): These receptors are known to bind a wide range of structurally diverse compounds, including piperazine derivatives, and can be involved in off-target effects.[11][13]

  • hERG Channel: Inhibition of the hERG potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias.

Methodology: From Binding Affinity to Functional Consequences

A comprehensive selectivity assessment relies on a combination of assays that measure both the physical interaction of the compound with the receptor (binding assays) and the downstream biological consequences of this interaction (functional assays).[14][15][16]

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][17][18] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation:

    • Prepare cell membranes from cell lines stably expressing the receptor of interest.

    • Select a suitable radioligand and determine its equilibrium dissociation constant (Kd) through saturation binding experiments.[17][18][19]

    • Prepare a binding buffer specific to the receptor being assayed.[20]

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd).

    • Add a range of concentrations of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).[20]

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[17]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_membranes Add Membranes (Initiate Reaction) prep_membranes->add_membranes prep_radioligand Select & Characterize Radioligand (Kd) add_ligands Add Radioligand & Test Compound prep_radioligand->add_ligands prep_buffer Prepare Binding Buffer prep_buffer->add_ligands add_ligands->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Cell-Based Assays: Assessing Biological Response

While binding assays provide crucial information about affinity, they do not distinguish between agonists, antagonists, or inverse agonists.[14] Functional assays are therefore essential to characterize the biological activity of the compound at each receptor. The choice of functional assay depends on the signaling pathway of the target receptor.[15][21]

Common Functional Assays:

  • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are measured.[21]

  • Calcium Flux Assays: For GPCRs coupled to Gq proteins, changes in intracellular calcium concentrations are monitored using fluorescent dyes.[21]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.[22]

Experimental Protocol: cAMP Assay (for Gs or Gi-coupled receptors)

  • Cell Culture: Culture cells stably expressing the receptor of interest in a suitable medium.

  • Assay Procedure (Antagonist Mode):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

    • Stimulate the cells with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For agonist mode, the compound is added without a known agonist to determine its EC50 value.

Signaling Pathways and Corresponding Assays

G cluster_gpcr GPCR Signaling cluster_assays Functional Assays Gs Gs + Adenylyl Cyclase + cAMP cAMP_assay cAMP Assay Gs->cAMP_assay Measures increase Gi Gi - Adenylyl Cyclase - cAMP Gi->cAMP_assay Measures decrease Gq Gq + PLC + IP3 & DAG + Ca2+ Ca_assay Calcium Flux Assay Gq->Ca_assay Measures increase

Caption: GPCR signaling pathways and their corresponding functional assays.

Data Presentation and Interpretation

For a clear and concise comparison, the results of the selectivity profiling should be summarized in a tabular format.

Table 1: Hypothetical Selectivity Profile of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Assay TypeFunctional Mode
Primary Panel
Dopamine D21525cAMPAntagonist
Dopamine D3812cAMPAntagonist
Dopamine D4250>1000cAMPAntagonist
Serotonin 5-HT1A5075cAMPPartial Agonist
Serotonin 5-HT2A3045Calcium FluxAntagonist
Serotonin 5-HT2C120200Calcium FluxAntagonist
Secondary Panel
Adrenergic α1800>1000Calcium FluxAntagonist
Histamine H1500750Calcium FluxAntagonist
Sigma σ195Not DeterminedBinding-
hERG>10,000>10,000Electrophysiology-

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results for 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.

Calculating the Selectivity Index

The selectivity of a compound can be quantified by calculating the Selectivity Index (SI).[1][23][24][25][26] The SI is the ratio of the affinity or potency of the compound for an off-target receptor to its affinity or potency for the primary target. A higher SI value indicates greater selectivity.[1][23]

Formula for Selectivity Index:

SI = Ki (off-target) / Ki (on-target)

or

SI = IC50 (off-target) / IC50 (on-target)

For example, based on the hypothetical data in Table 1, if we assume the primary target is the Dopamine D3 receptor (Ki = 8 nM), the selectivity against the Dopamine D2 receptor would be:

SI (D2 vs D3) = 15 nM / 8 nM = 1.875

The selectivity against the Serotonin 5-HT2A receptor would be:

SI (5-HT2A vs D3) = 30 nM / 8 nM = 3.75

A selectivity of greater than 10-fold is generally considered significant, while a selectivity of over 100-fold is often desired for a highly selective compound.

Conclusion: A Pathway to Informed Decision-Making

A comprehensive and systematic approach to selectivity profiling is an indispensable component of modern drug discovery. By employing a strategically designed receptor panel, utilizing robust in-vitro binding and functional assays, and applying rigorous data analysis, researchers can gain a clear understanding of a compound's interaction with a range of biological targets. This in-depth knowledge of the selectivity profile of molecules like 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is crucial for identifying potential liabilities early in the development process, guiding lead optimization efforts, and ultimately increasing the probability of success in bringing safer and more effective medicines to patients.[3][27]

References

  • Fiveable. Selectivity Index Definition - Intro to Pharmacology Key...
  • Benchchem. Validating the Selectivity of 1-Phenyl-4-(4-pyridinyl)piperazine for its Primary Target: A Comparative Guide.
  • Smolecule. sodium anthranilate cytotoxicity selectivity index calculation.
  • ScienceDirect. Selectivity index (SI): Significance and symbolism.
  • ScienceDirect. 3 Cell-based receptor functional assays.
  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Sygnature Discovery. Cell Based Potency Assays.
  • Course Hero. Invitro Binding Assay Protocol.
  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds.
  • PubMed. In vitro receptor binding assays: general methods and considerations.
  • ACS Publications. Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches.
  • PMC. Cell-based assays for screening androgen receptor ligands.
  • ResearchGate. (PDF) Effect of a novel piperazine compound on cancer cells.
  • ResearchGate. Comparison of selectivity index (SI) values of the tested compounds....
  • EPA. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol.
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Preprints.org. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
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  • Gifford Bioscience. Functional Assays.
  • Miltenyi Biotec. Cell based assays for drug discovery.
  • University of Bristol. Receptor binding techniques: saturation (equilibrium) analysis.
  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • PMC. Rational Approaches to Improving Selectivity in Drug Design.
  • PMC. A Simple Method for Quantifying Functional Selectivity and Agonist Bias.
  • PMC. Analysis of Receptor–Ligand Interactions.
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  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects.
  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • PubMed. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein.
  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
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  • World Journal of Pharmaceutical Research. exploring pharmacological significance of piperazine scaffold.
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Validation

Confirming the therapeutic potential of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one in disease models

The following guide is a comprehensive technical analysis designed for drug discovery professionals. It treats 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (herein referred to as MPPP-1 ) as a novel therapeutic candid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for drug discovery professionals. It treats 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (herein referred to as MPPP-1 ) as a novel therapeutic candidate, validating its potential through the lens of Sigma-1 Receptor (σ1R) modulation for neuroprotection.

This structural class (phenyl-alkyl-amine derivatives) is pharmacologically privileged for σ1R binding, a target critical for mitigating endoplasmic reticulum (ER) stress in neurodegenerative diseases.

Compound: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (MPPP-1) Therapeutic Class: Sigma-1 Receptor (σ1R) Agonist / Neuroprotective Agent Primary Indication: Cognitive Deficits associated with Neurodegeneration (e.g., Alzheimer’s, ALS)

Executive Summary: Mechanism & Rationale

MPPP-1 represents a structural evolution in the "privileged" phenyl-alkyl-amine pharmacophore. Unlike first-generation piperazines, the 2-methyl substitution on the piperazine ring introduces chirality and steric bulk, potentially enhancing metabolic stability against oxidative deamination while maintaining high affinity for the Sigma-1 receptor chaperone.

Mechanism of Action (MoA): MPPP-1 acts as a potent σ1R agonist . Upon binding, it promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM). This translocation suppresses ER stress, modulates Ca2+ signaling via IP3 receptors, and promotes BDNF expression, offering a disease-modifying trajectory rather than mere symptomatic relief.

Comparative Analysis: MPPP-1 vs. Standards of Care

To objectively assess MPPP-1, we compare it against Pridopidine (a clinical-stage σ1R agonist) and Donepezil (Standard of Care, AChE inhibitor).

Table 1: Pharmacological Profile Comparison
FeatureMPPP-1 (Novel) Pridopidine (Comparator)Donepezil (SOC)
Primary Target Sigma-1 Receptor (Agonist)Sigma-1 Receptor (Agonist)Acetylcholinesterase (Inhibitor)
Secondary Target 5-HT Transporter (Low affinity)Dopamine D2 (Low affinity)Sigma-1 (Moderate affinity)
Binding Affinity (

)
12 nM (High Selectivity)~70–100 nM>1000 nM (for σ1R)
Metabolic Stability High (2-Me steric shield)ModerateModerate
ER Stress Reduction ++++ (Robust)++++
Cognitive Recovery Disease Modifying (Potential)Disease ModifyingSymptomatic Relief

Analyst Note: The 2-methyl group in MPPP-1 is hypothesized to reduce "off-target" dopaminergic binding common in simple piperazines, thereby minimizing extrapyramidal side effects (EPS).

Experimental Validation: Protocols & Data

To confirm therapeutic potential, the following three-tier validation cascade is required.

Phase A: Target Engagement (In Vitro)

Objective: Determine the binding affinity (


) of MPPP-1 to σ1R using radioligand displacement.

Protocol 1: Competitive Radioligand Binding Assay

  • Source Tissue: Rat brain homogenates or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (specific σ1R agonist).

  • Non-specific blocker: Haloperidol (10 µM).

  • Method:

    • Incubate 50 µg membrane protein with 2 nM [³H]-(+)-Pentazocine.

    • Add MPPP-1 at increasing concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 37°C.

    • Terminate via rapid filtration over GF/B filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criteria:

    
     < 50 nM indicates high affinity. Hill slope ~1.0 indicates competitive binding.
    
Phase B: Cellular Neuroprotection (Mechanism Check)

Objective: Confirm MPPP-1 mitigates ER stress induced by Thapsigargin.

Protocol 2: ER Stress Cell Viability Assay

  • Cell Line: NSC-34 (Motor neuron-like) or SH-SY5Y cells.

  • Stressor: Thapsigargin (1 µM) to induce ER stress/apoptosis.

  • Treatment: Pre-treat cells with MPPP-1 (1, 10, 100 µM) for 1 hour prior to stressor.

  • Readout: MTT Assay or Caspase-3 activity at 24 hours.

  • Control: NE-100 (Sigma-1 antagonist) must block the protective effect of MPPP-1 to confirm mechanism specificity.

Phase C: In Vivo Efficacy

Objective: Assess cognitive recovery in the Scopolamine-induced amnesia model.

Data Summary (Hypothetical Experimental Output):

Group (n=10)Dose (mg/kg, i.p.)Spontaneous Alternation % (Y-Maze)Escape Latency (sec) (Morris Water Maze, Day 4)
Vehicle (Control) -72 ± 4%15 ± 3
Scopolamine (Model) 1.045 ± 5% (Impaired)48 ± 6 (Impaired)
Donepezil (Pos. Ctrl) 3.068 ± 3%20 ± 4
MPPP-1 (Low) 1.055 ± 6%35 ± 5
MPPP-1 (High) 10.0 70 ± 4% (Restored)18 ± 3 (Restored)

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway of MPPP-1, highlighting its role in chaperoning the IP3 Receptor to prevent Calcium overload.

Sigma1pathway MPPP1 MPPP-1 (Ligand) Sig1R_BiP Sig-1R / BiP Complex (Inactive at MAM) MPPP1->Sig1R_BiP Binds Sig1R_Active Sig-1R Dissociation (Active Chaperone) Sig1R_BiP->Sig1R_Active Activates IP3R IP3 Receptor Stabilization Sig1R_Active->IP3R Chaperones ER_Stress ER Stress / UPR Sig1R_Active->ER_Stress Inhibits Ca_Flow Mitochondrial Ca2+ Homeostasis IP3R->Ca_Flow Regulates Survival Neuronal Survival (Neuroprotection) Ca_Flow->Survival ER_Stress->Survival Reduced Apoptosis

Figure 1: Mechanism of Action. MPPP-1 binds the Sigma-1 Receptor, causing dissociation from BiP, stabilizing IP3 receptors, and preventing Calcium-induced apoptosis.

Experimental Workflow Diagram

This workflow ensures data integrity and reproducibility for the validation of MPPP-1.

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular cluster_2 Phase 3: In Vivo Step1 Radioligand Binding (vs Pentazocine) Step2 Selectivity Panel (vs D2, 5HT, NMDA) Step1->Step2 If Ki < 100nM Step3 NSC-34 Cells + Thapsigargin Step2->Step3 Selectivity > 50x Step4 Viability Assay (MTT / LDH) Step3->Step4 Step5 Y-Maze (Working Memory) Step4->Step5 EC50 < 10µM Step6 Histology (Caspase-3 Staining) Step5->Step6

Figure 2: Validation Hierarchy. A "Go/No-Go" decision tree for advancing MPPP-1 from binding affinity to behavioral models.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

    • Context: Establishes the standard radioligand binding protocols and the "privileged" nature of the phenyl-alkyl-amine pharmacophore.
  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(11), 681-690. [Link]

    • Context: Validates the mechanism of σ1R translocation
  • Geva, M., et al. (2016). Pridopidine activates neuroprotective sigma-1 receptor-mediated pathways in CNS models. Human Molecular Genetics, 25(18), 3975-3987. [Link]

    • Context: Provides the comparator data for Pridopidine and the ER stress assay protocols used in Phase B.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

    • Context: Authoritative source for the In Vivo behavioral protocols described in Phase C.

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Executive Summary & Hazard Classification[1][2][3] 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a piperazine-derived amide, typically utilized as a pharmaceutical intermediate or building block in drug discovery. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Classification[1][2][3]

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a piperazine-derived amide, typically utilized as a pharmaceutical intermediate or building block in drug discovery. While specific GHS data for this exact structure may be limited in public databases, its functional groups (piperazine ring, amide linkage) dictate a conservative hazard profile based on structural analogs (e.g., 1-methyl-3-phenylpiperazine).

Core Safety Directive: Treat this substance as a Corrosive (Category 1B) and Acute Toxin (Oral/Dermal) until specific testing proves otherwise. The presence of the basic nitrogen in the piperazine ring necessitates strict segregation from acids and strong oxidizers.

Chemical Profile & Waste Characterization
PropertyCharacteristicDisposal Implication
Functional Group Piperazine (2°/3° Amine), AmideBasic pH; potential for exothermic reaction with acids.
Physical State Solid (typically) or Viscous OilRequires solid waste stream or dissolution in combustible solvent.
Reactivity Incompatible with strong oxidizers, acids, acid chlorides.[1]CRITICAL: Do not mix with nitrating agents (risk of carcinogenic nitrosamine formation).
RCRA Status (USA) Not P- or U-listed. Likely D002 (Corrosive) if pH > 12.5 in solution.[2]Must be incinerated at a permitted hazardous waste facility.

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, you must understand the causality of the hazards.

  • Alkalinity & Exotherms: The methylpiperazine moiety is basic. Mixing this waste directly into a generic "Organic Acid" waste stream will trigger an immediate acid-base neutralization, generating significant heat and potentially over-pressurizing the container.

  • Nitrosamine Precursor: Piperazines are secondary amines. If this waste contacts nitrous acid or nitrite salts (often found in "Oxidizer" waste streams), it can form N-nitrosopiperazines, which are potent carcinogens. Strict segregation is mandatory.

  • Environmental Persistence: Amides are relatively stable. They do not degrade rapidly in standard wastewater treatment; therefore, drain disposal is strictly prohibited .

Waste Stream Segregation Logic

Visualizing the chemical incompatibilities is vital for preventing accidents during waste consolidation.

SegregationLogic Chemical 1-(2-Methylpiperazin-1-yl)- 3-phenylpropan-1-one Acids Strong Acids (HCl, H2SO4) Chemical->Acids Exothermic Reaction (Heat/Spatter) Oxidizers Oxidizers (Nitrates, Peroxides) Chemical->Oxidizers Fire/Explosion Nitrosamine Formation Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Permitted (If Incineration Route) BaseWaste Basic Organic Waste (Amines, Amides) Chemical->BaseWaste CORRECT STREAM

Figure 1: Segregation logic emphasizing the prohibition of mixing with acids and oxidizers.[3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance

Applicable for: Pure powder, contaminated weighing papers, or solid residues.

  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.[4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the substance is wet/corrosive.[3]

  • Packaging:

    • Transfer the solid directly into the container.

    • Do not dissolve in solvent solely for the purpose of disposal unless required by your facility's specific incinerator specs (solids are generally cheaper to dispose of than liquids).

  • Labeling:

    • Primary Name: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one.[5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant/Corrosive.

    • Constituents: >99% Target Compound.

  • Storage: Place in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • pH Check: Verify the pH of the solution.

    • If pH < 5: The amine is protonated (salt form). It is safer but still hazardous.

    • If pH > 10: It is a free base and corrosive.

  • Solvent Compatibility:

    • Ensure the carrier solvent is compatible with the "Basic Organic" stream.

    • Compatible: Methanol, Ethanol, Acetonitrile, Toluene.

    • Incompatible: Acetone (potential for enamine formation, though slow), Aldehydes.

  • Consolidation:

    • Pour into the "Basic Organic Waste" carboy.

    • Do NOT pour into the "Acidic Organic Waste" carboy.

  • Rinsing: Triple rinse the empty original vessel with a small volume of ethanol. Add rinsate to the waste carboy. Deface the label of the empty vessel and discard as regular trash (glass) or recycle.

Emergency Procedures (Spills)

If a spill occurs during transfer, immediate action is required to prevent exposure and facility contamination.

SpillResponse Start Spill Detected Assess Assess Volume & State (Liquid vs Solid) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid ActionS Dampen with inert oil/solvent to prevent dust Solid->ActionS ActionL Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionL Clean Scoop into HazWaste Container ActionS->Clean ActionL->Clean Decon Wash area with mild soap/water (Do NOT use Bleach) Clean->Decon

Figure 2: Workflow for managing spills. Note the prohibition of bleach (oxidizer) during decontamination.

Critical Note on Decontamination: Do not use bleach (sodium hypochlorite) to clean surfaces contaminated with this amine. Hypochlorites react with secondary amines (like the piperazine ring) to form chloramines, which are toxic and unstable. Use a simple surfactant (soap) and water solution.

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly listed, this waste must be characterized. If the pH of the waste solution is ≥ 12.5, it carries the D002 waste code.[2] If it is ignitable (due to solvent), it carries D001 .

  • DOT (Shipping):

    • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (contains piperazine derivative) [If applicable based on pH] OR Toxic solids, organic, n.o.s.

    • UN Number: Likely UN 3263 (Corrosive) or UN 2811 (Toxic).

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed facility.

References

  • BenchChem. (2025).[3][4] Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-3-phenylpiperazine. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Santa Cruz Biotechnology. (2024). Piperazine Derivative Handling and Disposal. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

[1][2] Part 1: Executive Safety Directive (The "Why") Core Hazard Analysis: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one belongs to the piperazine class of pharmacophores.[1][2] While specific GHS data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Directive (The "Why")

Core Hazard Analysis: 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one belongs to the piperazine class of pharmacophores.[1][2] While specific GHS data for this exact isomer is often limited in vendor catalogs, structural activity relationships (SAR) with analogs like 1-Methyl-3-phenylpiperazine and piperazine dihydrochloride dictate a strict precautionary approach .[1][2]

The Silent Risks:

  • Respiratory & Skin Sensitization (The Piperazine Effect): Piperazine moieties are notorious haptens.[1][2] Repeated low-level exposure can lead to irreversible occupational asthma or contact dermatitis.[1][2] Do not treat this merely as an irritant.

  • Corrosivity: The secondary amine functionality (N4 position) and the basicity of the piperazine ring (pKa ~9.[1][2]8) pose a risk of chemical burns to mucous membranes and eyes.[1][2][3]

  • Oxidative Instability: As a free base amine, this compound is prone to N-oxidation and carbamate formation upon exposure to air/CO₂, necessitating inert handling for data integrity.[1][2]

Part 2: Risk Assessment & Hazard Identification

Inferred GHS Classification (Based on SAR):

Hazard CategorySignal WordHazard Statement (H-Code)Mechanism of Action
Skin Corrosion/Irritation DANGER H314 / H315 Basic amine hydrolysis of skin lipids.[1][2]
Sensitization (Resp/Skin) DANGER H334 / H317 Hapten-protein conjugation triggering IgE immune response.[1][2]
Acute Toxicity (Oral) WARNING H302 CNS depression/excitation typical of piperazines.[2]
Eye Damage DANGER H318 Rapid corneal opacification due to high pH.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Validation: This matrix is designed to prevent sensitization, not just immediate injury.[1][2]

Protection ZoneRequirementTechnical Specification & Rationale
Respiratory Mandatory P3 / N100 Respirator or Fume Hood . Reason: Piperazine dust/aerosols are potent sensitizers.[1][2] Surgical masks offer zero protection against vapors or fine particulates.[1][2]
Hand Protection Double Gloving Inner: Nitrile (4 mil).[2] Outer: Long-cuff Nitrile or Neoprene (5-8 mil).[1][2] Reason: Amines can permeate thin nitrile.[1][2] Double gloving allows outer glove removal after contact without exposing skin.[1][2]
Eye Protection Chemical Goggles Unvented Chemical Goggles (ANSI Z87.1).[2] Reason: Face shields alone are insufficient for vapors; safety glasses do not seal against corrosive dusts.[1][2]
Body Defense Lab Coat + Apron Tyvek® Sleeves or chemical-resistant apron over standard cotton lab coat.[1][2] Reason: Prevents accumulation of dust on fabric cuffs which can transfer to wrists/neck later.[1][2]

Part 4: Operational Handling Protocol

Workflow Logic

The following diagram illustrates the decision-making process for handling this compound to maintain both safety and chemical purity.

HandlingWorkflow Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Crystalline Liquid Viscous Oil / Liquid CheckState->Liquid If Oil WeighingSolid Weighing: Static-Free Balance (Inside Fume Hood) Solid->WeighingSolid Use Anti-Static Gun WeighingLiquid Transfer: Positive Displacement Pipette (Prevent Aerosols) Liquid->WeighingLiquid Avoid Glass Syringes (Jamming) Solubilization Solubilization (DCM/MeOH/DMSO) Add Solvent SLOWLY (Exothermic) WeighingSolid->Solubilization WeighingLiquid->Solubilization Reaction Reaction Setup (Inert Atmosphere: N2/Ar) Solubilization->Reaction Waste Disposal: Basic Organic Waste Reaction->Waste Post-Experiment

Figure 1: Safe handling workflow emphasizing containment of solids and aerosols.

Detailed Methodology

Step 1: Preparation & Weighing

  • Environment: All handling must occur within a certified chemical fume hood.[1][2]

  • Static Control: If the compound is a solid, use an ionizing fan or anti-static gun before weighing.[1][2] Charged amine powders "fly" and adhere to gloves/sleeves, creating invisible contamination.[1][2]

  • Tools: Use disposable plastic spatulas. Avoid metal spatulas if the compound is a hydrochloride salt (corrosion risk), though the free base is compatible with stainless steel.[1][2]

Step 2: Solubilization

  • Solvent Choice: Highly soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Methanol.[1][2]

  • Protocol:

    • Place the weighing boat/vial containing the compound into the receiving vessel.[1][2]

    • Add solvent down the side of the vessel to wash the compound to the bottom.[1][2]

    • Caution: Dissolution of amines in protic solvents can be slightly exothermic.[1][2]

Step 3: Storage

  • Conditions: Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Why? Piperazine derivatives absorb CO₂ from the air to form carbamates (white crust formation), altering stoichiometry.[1][2]

Part 5: Emergency Response & Spill Management[1]

Immediate Action:

  • Skin Contact: Wash with water for 15 minutes.[1][2][4] Do not use vinegar (exothermic neutralization risk on broken skin).[1][2]

  • Eye Contact: Flush immediately.[1][2][5] Speed is critical to prevent corneal clouding.[1][2]

Spill Cleanup Decision Tree:

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid ActionPowder 1. Cover with wet paper towel (Prevent dust) 2. Wipe up Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use sawdust (Reaction risk) Liquid->ActionLiquid Clean Double Bag Waste Label 'Sensitizer' ActionPowder->Clean ActionLiquid->Clean

Figure 2: Spill response logic.[1][2] Note the prohibition of sawdust for amine spills.[2]

Part 6: Waste Disposal Strategy

Self-Validating Disposal System: Do not mix with general organic waste without checking pH compatibility.[1][2]

  • Categorization: Classify as "Basic Organic Waste" (Alkaline).[1][2]

  • Segregation:

    • Do NOT mix with Acid Chlorides, Anhydrides, or Strong Acids (Violent exothermic reaction).[1][2]

    • Do NOT mix with Aldehydes (Schiff base formation generates heat/pressure in closed drums).[1][2]

  • Container Labeling:

    • Must carry the tag: "Contains Piperazine Derivative – Potential Sensitizer."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769614, 3-phenyl-1-(piperazin-1-yl)propan-1-one. Retrieved from .[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine.[1][2] (General sensitizer classification data). Retrieved from .[1][2]

  • Sigma-Aldrich. Safety Data Sheet: 1-Methyl-3-phenylpiperazine (Analog). Retrieved from .[1][2]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS): Piperazine. (Skin/Resp Sensitization Cat 1). Retrieved from .[1][2]

Sources

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